3,3-Dimethyl-1-phenylbutan-2-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHFHIMIUFOEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436310 | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6721-67-1 | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-1-phenylbutan-2-one, a key intermediate in various organic syntheses. This document consolidates critical data including physicochemical characteristics, spectral information, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, process development, and materials science.
Introduction
This compound, also known as benzyl-tert-butyl ketone, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules. Its unique structure, featuring a bulky tert-butyl group adjacent to the carbonyl function, imparts specific reactivity and steric hindrance that can be exploited in targeted chemical transformations. This guide aims to be a centralized resource for professionals working with or considering the use of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is noteworthy that there are some discrepancies in the reported melting point, which may be attributable to variations in purity or crystalline form.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl-tert-butylketone, 1-Phenyl-3,3-dimethyl-butan-2-one | [1] |
| CAS Number | 6721-67-1 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 41-45 °C or 50-55 °C | [2] |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [2] |
| Storage | Store at 2-8°C. |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and phenyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the phenyl and tert-butyl groups, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 3,3-dimethylbutanoyl chloride.
Reaction Scheme:
Materials and Equipment:
-
Benzene (anhydrous)
-
3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
-
Aluminum chloride (anhydrous)
-
Dry dichloromethane (B109758) (DCM) as solvent
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 3,3-dimethylbutanoyl chloride (1 equivalent) in dry DCM to the stirred suspension of aluminum chloride.
-
After the addition is complete, add a solution of benzene (1 equivalent) in dry DCM dropwise from the dropping funnel.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or ethanol.
Analytical Characterization
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Analysis: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.
4.2.2. FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[3] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3]
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Reactivity and Stability
-
Reactivity: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol (3,3-dimethyl-1-phenylbutan-2-ol), reductive amination, and reactions with Grignard reagents. The methylene group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Synthesis
This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its utility stems from the ability to further functionalize the molecule at the carbonyl group, the adjacent methylene position, or the aromatic ring. It is a precursor for various pharmaceuticals and other fine chemicals.[2]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Logical relationships of this compound's reactivity and applications.
References
An In-Depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one (CAS Number: 6721-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethyl-1-phenylbutan-2-one (CAS: 6721-67-1), a keto-compound with a phenylbutan-2-one core structure. This document details its physicochemical properties, spectroscopic data, and a plausible, referenced laboratory-scale synthesis protocol. Furthermore, it explores the relevance of this chemical scaffold in the context of drug discovery and development, with a particular focus on its potential role as a key intermediate in the synthesis of aldosterone (B195564) synthase (CYP11B2) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound, also known as benzyl-t-butyl ketone, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6721-67-1 | [2] |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzyl-t-butyl ketone, 1-phenyl-3,3-dimethyl-butan-2-one | [2] |
| Appearance | White or light yellow crystalline solid | [1] |
| Melting Point | 41-45 °C | [1] |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [1] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹³C NMR | Data available, specific shifts would be determined by analysis. |
| GC-MS | Data available, fragmentation pattern would confirm the structure. |
| IR Spectroscopy | Data available, characteristic carbonyl (C=O) stretch would be prominent. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several organic chemistry methodologies. A plausible and referenced method is the acylation of a suitable organometallic reagent with a pivaloyl derivative.
Plausible Synthesis Route: Acylation of Benzylmagnesium Halide with Pivaloyl Chloride
This method involves the reaction of a Grignard reagent, benzylmagnesium halide, with pivaloyl chloride.
Reaction:
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Benzyl (B1604629) chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Pivaloyl chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated (as indicated by heat evolution and disappearance of the iodine color) and then maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C.
-
Acylation Reaction: A solution of pivaloyl chloride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound.
Note: This is a generalized protocol based on standard organic synthesis techniques. For a detailed procedure, it is recommended to consult the cited literature, such as the work referenced in Journal of the American Chemical Society, 1982, 104, p. 6831.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to Benzyl tert-Butyl Ketone: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl (B1604629) tert-butyl ketone, a valuable ketone in organic synthesis. This document details its chemical structure, explores key synthetic methodologies with detailed experimental protocols, presents quantitative data in a structured format, and visualizes a complete experimental workflow.
Chemical Structure and Identification
Benzyl tert-butyl ketone, systematically named 2,2-dimethyl-1-phenylpropan-1-one, is a ketone featuring a phenyl group attached to a carbonyl, which is in turn bonded to a tert-butyl group. Its bulky tert-butyl group sterically hinders the carbonyl, influencing its reactivity.
Chemical Structure:
Compound Identification:
| Identifier | Value |
| IUPAC Name | 2,2-Dimethyl-1-phenylpropan-1-one |
| Synonyms | Pivalophenone, tert-Butyl phenyl ketone |
| CAS Number | 938-16-9[1] |
| Molecular Formula | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [1] |
Synthesis of Benzyl tert-Butyl Ketone
Several synthetic routes are available for the preparation of benzyl tert-butyl ketone. The primary methods include the use of organocuprate reagents and Friedel-Crafts acylation.
Synthesis via Lithium Phenylthio(tert-butyl)cuprate
A highly efficient method for synthesizing tert-alkyl ketones involves the reaction of an acid chloride with a lithium dialkylcuprate reagent. This method is particularly useful for thermally unstable tert-alkyl reagents and provides the product in high yield.[2] The overall reaction is as follows:
Benzoyl chloride + Lithium phenylthio(tert-butyl)cuprate → Benzyl tert-butyl ketone
This synthesis is a two-part procedure, beginning with the preparation of the organocuprate reagent.
Part A: Preparation of Lithium phenylthio(tert-butyl)cuprate
-
Preparation of Lithium Thiophenoxide: A solution of 8.81 g (0.0801 mole) of freshly distilled thiophenol in 30 ml of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to 50 ml of 1.60 M (0.080 mole) n-butyllithium in a dry, nitrogen-flushed 200-ml round-bottomed flask, cooled in an ice bath.
-
Formation of the Cuprate (B13416276) Reagent: In a separate dry, nitrogen-flushed flask, add 4.19 g (0.0220 mole) of copper(I) iodide and 50 ml of anhydrous THF. With continuous stirring, add 22 ml of the 1.0 M (0.022 mole) lithium thiophenoxide solution via syringe. The resulting yellow solution is cooled to -65°C using an acetone-dry ice bath.
-
To the cold cuprate solution, 13.6 ml (0.0218 mole) of 1.60 M tert-butyllithium (B1211817) solution is added via syringe at a rate that maintains the temperature between -60°C and -65°C.
Part B: Synthesis of tert-Butyl Phenyl Ketone
-
Reaction: A solution of 2.81 g (0.0200 mole) of freshly distilled benzoyl chloride in 15 ml of anhydrous THF is added dropwise to the cold (-60°C to -65°C) cuprate reagent solution with stirring.
-
The resulting yellow-brown solution is stirred for 20 minutes at -60°C to -65°C.
-
Quenching: The reaction is quenched by the addition of 5 ml of anhydrous methanol.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then poured into 100 ml of saturated aqueous ammonium (B1175870) chloride. The precipitated copper(I) thiophenoxide is removed by suction filtration. The filtrate is extracted three times with 100-ml portions of diethyl ether.
-
The combined ether extracts are washed with two 50-ml portions of 1 N sodium hydroxide (B78521) and one 50-ml portion of 2% sodium thiosulfate.
-
Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and concentrated by distillation. The residual liquid is distilled under reduced pressure to yield pure benzyl tert-butyl ketone.
Caption: Workflow for the synthesis of Benzyl tert-Butyl Ketone.
Synthesis via Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming aryl ketones.[3] For benzyl tert-butyl ketone, this involves the reaction of benzene (B151609) with pivaloyl chloride (tert-butyl carbonyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
Benzene + Pivaloyl Chloride --(AlCl₃)--> Benzyl tert-butyl ketone + HCl
It is important to note a potential side reaction with pivaloyl chloride. Due to the stability of the tertiary carbocation, the acylium ion intermediate may decarbonylate to form a tert-butyl carbocation, leading to the Friedel-Crafts alkylation product (tert-butylbenzene) instead of the desired ketone.[5] Reaction conditions must be carefully controlled to favor acylation.
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (B109758) or carbon disulfide under a nitrogen atmosphere.
-
The flask is cooled in an ice bath. Benzene (1.0 equivalent) is added to the stirred suspension.
-
Addition: Pivaloyl chloride (1.0 equivalent) is added dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress can be monitored by TLC.
-
Work-up: The reaction mixture is slowly poured onto crushed ice with concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Boiling Point | 105-106 °C (at 15 mmHg) | [2] |
| 219-222 °C (at 760 mmHg) | [1] | |
| Density | 0.970 g/mL | [1] |
| Refractive Index (n²⁰D) | 1.5092 | [2] |
Reaction Data
| Synthesis Method | Reagents | Yield | Key Conditions |
| Organocuprate | Benzoyl chloride, Lithium phenylthio(tert-butyl)cuprate | 84-87% | -65°C to -60°C, THF solvent |
| Friedel-Crafts Acylation | Benzene, Pivaloyl Chloride, AlCl₃ | Variable | 0°C to room temp, inert solvent |
Spectroscopic Data
| Spectroscopy Type | Observed Peaks and Interpretation | Reference |
| ¹H NMR (in CCl₄) | δ 1.30 (s, 9H, C(CH₃)₃), δ 7.2–7.9 (m, 5H, C₆H₅) | [2] |
| IR (in CCl₄) | 1680 cm⁻¹ (conjugated C=O stretch), 1395 & 1370 cm⁻¹ (tert-butyl group) | [2] |
| Mass Spec. (m/e) | 162 (M⁺, 45%), 105 (100%), 77 (63%), 57 (40%) | [2] |
| ¹³C NMR | Peaks expected in the range of 190-215 ppm for the carbonyl carbon. | [6] |
| UV-Vis (in 95% EtOH) | λ_max 237 nm (ε=7350), 272 nm (ε=620) | [2] |
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential synthetic methodologies, and discusses the chemical reactivity of this compound.
Core Properties
This compound , a substituted ketone, is a compound of interest in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. Its structural features, a bulky tert-butyl group adjacent to a carbonyl and a benzyl (B1604629) group, impart specific reactivity and physical characteristics.
Physical Properties
The physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, appearing as a white or light yellow crystal. It is soluble in organic solvents such as alcohols and ethers.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6721-67-1 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Melting Point | 41-45 °C or 50-55 °C | |
| Appearance | White or light yellow crystal | |
| Solubility | Soluble in alcohols and ether solvents |
Note: Conflicting melting point ranges have been reported.
Chemical Identifiers
| Identifier | Value | Source |
| InChI | InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | [1] |
| InChIKey | XPHFHIMIUFOEEN-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)C(=O)CC1=CC=CC=C1 | [1] |
Synthesis and Experimental Protocols
Friedel-Crafts Acylation
A plausible method for the synthesis of an isomer, 3,3-dimethyl-1-phenylbutan-1-one, is the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride.[2] However, it is known that the acylation of benzene with pivaloyl chloride can anomalously lead to tert-butylbenzene (B1681246) due to the decarbonylation of the pivaloyl cation to the stable tert-butyl cation.[3] A more reliable approach to synthesize the target molecule would likely involve a different strategy.
A potential Friedel-Crafts approach to a related isomer is outlined below.
Generalized Experimental Protocol for Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add pivaloyl chloride dropwise.
-
Slowly add benzene to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Oxidation of the Corresponding Secondary Alcohol
A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3,3-dimethyl-1-phenylbutan-2-ol (B2466083).[4] Various oxidizing agents can be employed for this transformation.
Generalized Experimental Protocol for Oxidation (using Pyridinium (B92312) Chlorochromate - PCC):
-
Dissolve 3,3-dimethyl-1-phenylbutan-2-ol in a suitable solvent such as dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature for a few hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography if necessary.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the carbonyl group and the acidic α-hydrogens on the benzylic carbon.
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-2-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.[6][7]
Reactions at the α-Carbon
The methylene (B1212753) group adjacent to the carbonyl and the phenyl group contains acidic protons. Deprotonation at this position leads to the formation of a resonance-stabilized enolate, which is a key intermediate in many reactions.
-
Enolate Formation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), will generate the enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[8]
Spectral Data
Spectral data for this compound is available in public databases.
-
¹H NMR and ¹³C NMR: Proton and carbon nuclear magnetic resonance spectra would provide detailed information about the structure of the molecule, confirming the presence of the phenyl, benzyl, and tert-butyl groups.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[1]
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (176.25 g/mol ) and characteristic fragmentation patterns.[1]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a ketone with distinct physical and chemical properties stemming from its unique structure. While specific experimental protocols for its synthesis are not widely published, it can likely be prepared through established synthetic methodologies for ketones. Its reactivity, centered around the carbonyl group and the acidic α-protons, makes it a potentially useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 3. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 3,3-Dimethyl-1-phenylbutan-2-ol | C12H18O | CID 5051506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one
This guide provides an in-depth overview of the chemical and physical properties of 3,3-Dimethyl-1-phenylbutan-2-one, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a ketone derivative with a distinct molecular structure. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H16O | [1][2][3][4] |
| Molecular Weight | 176.25 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6721-67-1 | [1][3] |
| Appearance | Bright yellow crystal | [2] |
| Melting Point | 41-45℃ | [2] |
Experimental Protocols: Synthesis
While various synthetic routes exist, a common method for the preparation of related phenylbutan-2-one structures involves the hydrogenation of an unsaturated precursor. The following is a representative protocol for a similar synthesis, which can be adapted for this compound.
Reaction: Hydrogenation of 3-methyl-4-phenyl-3-buten-2-one (B155874) to yield 3-phenylbutan-2-one.[5]
Materials:
-
3-methyl-4-phenyl-3-buten-2-one (intermediate)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
100L hydrogenation reactor
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 100L hydrogenation reactor, add the 3-methyl-4-phenyl-3-en-2-butenone intermediate, 5% Pd/C catalyst, and methanol.[5]
-
Replace the air in the reactor with hydrogen.[5]
-
Conduct the hydrogenation at 50°C under 0.45 MPa pressure for approximately 4.5 hours.[5]
-
Monitor the reaction progress by gas chromatography until the benzaldehyde (B42025) content is less than 0.5%.[5]
-
Cool the reaction mixture and concentrate under reduced pressure to recover unreacted 2-butanone.[5]
-
Neutralize the concentrated solution with saturated sodium bicarbonate solution.[5]
-
Separate the organic layer and freeze at -15°C for 5 hours to crystallize the product.[5]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle catalysts and reagents with care, following all relevant safety data sheets.
Logical Relationships and Structural Information
The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.
References
Spectroscopic Profile of 3,3-Dimethyl-1-phenylbutan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 3,3-Dimethyl-1-phenylbutan-2-one (CAS No: 6721-67-1). Due to the limited availability of open-access, experimentally derived spectra for this specific molecule, this document combines theoretical predictions based on its structure with established general protocols for spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzyl (B1604629) tert-butyl ketone |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Structure |
|
Spectroscopic Data Summary
The following tables summarize the predicted and available spectroscopic data for this compound.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.80 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 1.10 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | Carbonyl carbon (C=O) |
| ~ 135 | Aromatic quaternary carbon |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 50 | Methylene carbon (-CH₂-) |
| ~ 45 | Quaternary carbon (-C(CH₃)₃) |
| ~ 26 | tert-Butyl methyl carbons |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | C-H stretch (aromatic) |
| ~ 2960 - 2870 | Strong | C-H stretch (aliphatic) |
| ~ 1715 | Strong | C=O stretch (ketone) |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~ 740, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry Data (Predicted)
The following data is based on predicted collision cross-section values.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 177.1274 |
| [M+Na]⁺ | 199.1093 |
| [M-H]⁻ | 175.1128 |
| [M+NH₄]⁺ | 194.1540 |
| [M+K]⁺ | 215.0833 |
| [M]⁺ | 176.1196 |
Major predicted fragmentation pathways would likely involve:
-
α-cleavage: Loss of the tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z 119, or loss of the benzyl radical (•CH₂C₆H₅) to give a fragment at m/z 85.
-
McLafferty rearrangement: If applicable, though less likely for this specific structure.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the compound with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal. If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.
-
Processing: Label the significant peaks in the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
MS Analysis: The eluent from the GC column is directed into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-phenylbutan-2-one, a key organic intermediate. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Synonyms
The compound with the structure this compound is formally named by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.
Common Synonyms:
Physicochemical Properties
This compound is a solid, typically appearing as a white or light yellow crystal[2]. It is soluble in organic solvents such as alcohols and ethers[2]. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molar Mass | 176.25 g/mol | [1][2] |
| Melting Point | 41-45 °C | [2] |
| CAS Number | 6721-67-1 | [1] |
Synthesis and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and peptides[2]. While various synthetic routes exist, a common approach involves the alkylation of a phenylacetone (B166967) derivative.
Representative Synthesis: Alkylation of Phenylacetone
A plausible and illustrative method for the synthesis of this compound is the α-alkylation of phenylacetone (1-phenyl-2-propanone) with a tert-butyl halide. This reaction proceeds via the formation of an enolate from phenylacetone, which then acts as a nucleophile to attack the electrophilic tert-butyl halide.
Reaction Scheme:
Phenylacetone + Base → Enolate Enolate + tert-Butyl Halide → this compound
Detailed Experimental Protocol:
-
Materials:
-
Phenylacetone
-
A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
tert-Butyl bromide or tert-Butyl chloride
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)
-
-
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, the chosen strong base is suspended in the anhydrous solvent. The flask is cooled in an ice bath. Phenylacetone, dissolved in the anhydrous solvent, is added dropwise to the cooled suspension with stirring. The mixture is stirred for a specified time to ensure complete formation of the enolate.
-
Alkylation: The tert-butyl halide is added dropwise to the enolate solution at a controlled temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
-
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques. Spectral data for this compound is available in public databases[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and application of this compound.
References
The Photochemical Behavior of Aromatic Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic ketones are a cornerstone of organic photochemistry, exhibiting a rich and diverse range of light-induced behaviors that have been harnessed for applications spanning synthetic chemistry to materials science and pharmacology. Their unique photophysical properties, characterized by efficient intersystem crossing to a reactive triplet state, make them powerful tools as photosensitizers and photoinitiators. This technical guide provides a comprehensive overview of the fundamental principles governing the photochemical behavior of aromatic ketones, details their primary reaction pathways, presents key quantitative data, outlines experimental methodologies for their study, and explores their applications, particularly within the context of drug development.
Fundamental Photophysical Principles
The photochemical reactivity of aromatic ketones is dictated by the electronic transitions that occur upon absorption of ultraviolet or visible light. The process begins with the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition), leading to an excited singlet state (S₁).[1]
A key characteristic of most aromatic ketones is their highly efficient intersystem crossing (ISC) from the initially formed singlet state (S₁) to the lower-energy triplet state (T₁).[2] This spin-forbidden transition is remarkably fast, often occurring on the picosecond timescale with a quantum yield approaching unity for compounds like benzophenone (B1666685) and acetophenone (B1666503).[3][4] This high ISC efficiency is a consequence of the small energy gap between the S₁ and T₁ states and significant spin-orbit coupling.[5] The resulting triplet state is relatively long-lived (from microseconds to milliseconds in the absence of quenchers), providing ample opportunity for it to engage in chemical reactions.[6]
// Ground State S0 [label="S₀ (Ground State)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];
// Singlet States S1 [label="S₁ (¹n,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,2!"]; S2 [label="S₂ (¹π,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,3.5!"];
// Triplet States T1 [label="T₁ (³n,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="5,1.5!"]; T2 [label="T₂ (³π,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="5,3!"];
// Absorption S0 -> S1 [label="Absorption (hν)", color="#4285F4", fontcolor="#4285F4", style=solid, arrowhead=vee];
// Internal Conversion S2 -> S1 [label="Internal\nConversion (IC)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee];
// Intersystem Crossing S1 -> T1 [label="Intersystem Crossing\n(ISC, k_isc)", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee, constraint=false];
// Fluorescence S1 -> S0 [label="Fluorescence (k_f)\n(Generally Inefficient)", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=vee];
// Phosphorescence T1 -> S0 [label="Phosphorescence (k_p)", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=vee, constraint=false];
// Non-radiative decay from T1 T1 -> S0 [label="Non-radiative\nDecay", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee, pos="e,3.5,0.5 s,5.5,0.5"];
// Reactions T1 -> "Products" [label="Photochemical\nReactions", color="#5F6368", fontcolor="#5F6368", style=solid, arrowhead=vee, constraint=false]; "Products" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="7,1.5!"];
// Invisible nodes for alignment {rank=same; S0;} {rank=same; T1; S1;} {rank=same; T2; S2;} } enddot Caption: Jablonski Diagram for Aromatic Ketones.
Major Photochemical Reaction Pathways
The highly reactive triplet state of aromatic ketones can undergo several characteristic reactions, which are fundamental to their utility in organic synthesis and other applications.
Norrish Type I Reaction (α-Cleavage)
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (α-position) to the carbonyl group.[2] This process generates two radical intermediates: an acyl radical and an alkyl/aryl radical.[7] The reaction can proceed from either the excited singlet or triplet state, though the triplet pathway is common.[8]
The subsequent fate of these radicals can vary, leading to decarbonylation, recombination, or disproportionation.[2] The efficiency and product distribution of the Norrish Type I reaction are influenced by the stability of the generated radicals.[2] For instance, the photolysis of dibenzyl ketone proceeds via α-cleavage from both singlet and triplet states.[9]
// Nodes Start [label="Aromatic Ketone (R-CO-R')"]; Excited [label="[R-CO-R']*" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Radicals [label="Acyl Radical (R-CO•) + Alkyl Radical (•R')" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Decarbonylation [label="Alkyl Radical (•R) + CO + •R'" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="Recombination/Disproportionation Products\n(e.g., R-R', R-H, Alkene)" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Excited [label=" hν ", fontcolor="#4285F4"]; Excited -> Radicals [label=" α-Cleavage ", fontcolor="#EA4335"]; Radicals -> Decarbonylation [label=" Decarbonylation\n(of Acyl Radical) ", fontcolor="#34A853"]; Radicals -> Products [fontcolor="#34A853"]; Decarbonylation -> Products [fontcolor="#34A853"]; } enddot Caption: Norrish Type I Reaction Pathway.
Norrish Type II Reaction (Intramolecular γ-Hydrogen Abstraction)
For aromatic ketones possessing a hydrogen atom on the γ-carbon of an alkyl chain, the Norrish Type II reaction is a dominant pathway.[2] This intramolecular process involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical intermediate.[10]
This biradical can then undergo one of two fates:
-
Cleavage (fragmentation) of the α,β-carbon bond to yield an alkene and an enol, which tautomerizes to a smaller ketone.
-
Cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization).
The quantum yield for the Norrish Type II reaction of valerophenone (B195941) in aqueous solution is close to unity.[10][11] The ratio of cleavage to cyclization is influenced by the solvent and the substitution pattern of the ketone.[12]
// Nodes Start [label="Ketone with γ-Hydrogen"]; Excited [label="Excited Triplet State"]; Biradical [label="1,4-Biradical Intermediate"]; Cleavage [label="Cleavage Products\n(Alkene + Enol -> Ketone)"]; Cyclization [label="Cyclization Product\n(Cyclobutanol)"];
// Edges Start -> Excited [label=" hν / ISC ", fontcolor="#4285F4"]; Excited -> Biradical [label=" Intramolecular\nγ-H Abstraction ", fontcolor="#EA4335"]; Biradical -> Cleavage [label=" α,β-Bond Cleavage ", fontcolor="#34A853"]; Biradical -> Cyclization [label=" C-C Bond Formation ", fontcolor="#FBBC05"]; } enddot Caption: Norrish Type II Reaction Pathway.
Photoreduction (Intermolecular Hydrogen Abstraction)
In the presence of a suitable hydrogen-donating solvent or substrate (e.g., isopropyl alcohol, amines), the triplet state of an aromatic ketone can abstract a hydrogen atom, leading to its reduction.[13] A classic example is the photoreduction of benzophenone in isopropyl alcohol, which yields benzopinacol (B1666686) and acetone.[14] The reaction proceeds via the formation of a ketyl radical (from the ketone) and an alcohol-derived radical.[13] The quantum yield for the disappearance of benzophenone in this reaction can be as high as 1.0, and under certain conditions, approaches 2.0 due to a chain mechanism.[14][15]
Quantitative Photochemical Data
The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.
Table 1: Selected Photochemical Quantum Yields (Φ) for Aromatic Ketones
| Ketone | Reaction Type | Solvent | Quantum Yield (Φ) | Citation(s) |
| Valerophenone | Norrish Type II (Total) | Alcohols, Acetonitrile (B52724) | 1.00 | [3] |
| Valerophenone | Norrish Type II (Total) | Hydrocarbons | 0.45 | [3] |
| Valerophenone | Norrish Type II (Acetophenone formation) | t-Butyl Alcohol | 0.90 | [3] |
| Valerophenone | Norrish Type II (Acetophenone formation) | Hydrocarbons | 0.37 - 0.40 | [3] |
| Benzophenone | Photoreduction (Disappearance) | Isopropyl Alcohol | ~1.0 (limiting value 1.9) | [6][15] |
| Benzophenone | Photoreduction (Disappearance) | Benzene | < 0.05 | [16] |
Table 2: Triplet State Lifetimes (τ) of Aromatic Ketones
| Ketone | Solvent | Triplet Lifetime (τ) | Citation(s) |
| Benzophenone | Benzene | 1.9 µs | [16] |
| Benzophenone | Isopropyl Alcohol | 5.7 µs | [16] |
| Benzophenone | Perfluoromethylcyclohexane | 0.71 ms (B15284909) | [16] |
| Valerophenone | Aqueous Solution | 52 ns | [2][10] |
| Acetophenone | Water | 1.85 ms (expected) | [17] |
Table 3: Rate Constants (k) for Hydrogen Abstraction by Triplet Benzophenone
| H-Donor | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Citation(s) |
| Isopropyl Alcohol | Benzene | 1.3 x 10⁶ (calculated from data) | [15] |
| Lactams | Acetonitrile / Water | Varies, correlation with ionization potential | [18] |
| Phenols | Acetonitrile | Varies with substituent | [7] |
Note: Data are compiled from various sources and conditions may not be identical. Direct comparison should be made with caution.
Experimental Protocols
Studying the photochemical behavior of aromatic ketones requires specialized equipment and methodologies to initiate reactions with light and to detect the transient species and final products formed.
General Photochemical Reaction Setup
A typical setup for a preparative or quantum yield photochemical experiment consists of a light source, a filter system, and a reaction vessel.[16]
-
Light Source: Mercury vapor lamps (low, medium, or high pressure) are common, providing specific emission lines (e.g., 254 nm, 313 nm, 366 nm).[16] LEDs are increasingly used due to their monochromaticity and stability.
-
Reaction Vessel: Quartz is used for reactions requiring UV light below ~320 nm, as Pyrex glass absorbs strongly in this region. The vessel is often designed to be submersible or to be placed in a photoreactor chamber.
-
Filters: Optical filters (glass or chemical solutions) are used to isolate specific wavelengths, ensuring selective excitation of the target chromophore.
-
Degassing: Solutions are typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which is an efficient quencher of triplet states.
// Nodes Prep [label="Sample Preparation\n(Solvent, Concentration, Degassing)"]; Setup [label="Photoreactor Setup\n(Light Source, Filters, Vessel)"]; Irradiation [label="Irradiation\n(Controlled Time/Wavelength)"]; Analysis [label="Analysis of Reaction Mixture"]; Products [label="Product Identification\n(GC-MS, NMR, HPLC)"]; Kinetics [label="Kinetic Analysis\n(UV-Vis, HPLC)"]; Data [label="Data Interpretation\n(Quantum Yield, Rate Constants)"];
// Edges Prep -> Setup [color="#4285F4"]; Setup -> Irradiation [color="#4285F4"]; Irradiation -> Analysis [color="#EA4335"]; Analysis -> Products [color="#34A853"]; Analysis -> Kinetics [color="#34A853"]; Products -> Data [color="#FBBC05"]; Kinetics -> Data [color="#FBBC05"]; } enddot Caption: General Workflow for a Photochemical Experiment.
Quantum Yield Determination
The quantum yield (Φ) is determined by measuring the rate of product formation (or reactant consumption) relative to the rate of photon absorption. A common method is the comparative technique using a chemical actinometer.
-
Actinometry: A chemical actinometer is a solution with a well-characterized photochemical reaction and a known quantum yield (e.g., potassium ferrioxalate). The actinometer is irradiated under the exact same conditions (light source, geometry, wavelength) as the sample. The amount of product formed in the actinometer allows for the calculation of the photon flux (photons per unit time) of the light source.
-
Sample Irradiation: The sample of interest is irradiated for a specific time, keeping the conversion low (<10-15%) to avoid complications from product absorption or side reactions.
-
Analysis: The concentration of the reactant or a key product is measured as a function of irradiation time using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = (Rate_sample / Rate_actinometer) * Φ_actinometer where 'Rate' refers to the moles of product formed or reactant consumed per unit time. A simpler method involves online monitoring of absorbance changes with a calibrated LED light source and spectrometer.[11]
Transient Absorption Spectroscopy (TAS)
TAS is a powerful pump-probe technique used to detect and characterize short-lived excited states, such as triplet ketones and radical intermediates.[19]
-
Pump Pulse: An intense, short laser pulse (the "pump") excites a significant fraction of the ground-state molecules to an excited state.
-
Probe Pulse: A second, weaker pulse of light (the "probe"), often a broadband white-light continuum, is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The absorption spectrum of the probe light is recorded. The difference between the absorption with and without the pump pulse (ΔA) reveals the absorption of the transient species.
-
Kinetics: By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored, allowing for the determination of excited-state lifetimes and reaction rate constants.[19][20] For example, the decay of the benzophenone triplet state can be monitored at its absorption maximum around 530 nm.[6]
Applications in Drug Development and Research
The unique photochemical properties of aromatic ketones are highly relevant to the pharmaceutical sciences.
-
Photosensitizers: Aromatic ketones can act as potent photosensitizers. Upon excitation, they can transfer their triplet state energy to other molecules, such as molecular oxygen, to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy (PDT) for cancer and antimicrobial treatments.
-
Photoinitiators for Cross-linking: In drug delivery and biomaterials, aromatic ketones like benzophenone are used as photoinitiators to cross-link polymers. The excited ketone abstracts a hydrogen atom from a polymer chain, creating a polymer radical that can then bond with other chains, forming a stable hydrogel or matrix for controlled drug release.
-
Drug Stability and Phototoxicity: The presence of an aromatic ketone moiety in a drug molecule can be a liability. Upon exposure to light, the drug can undergo the reactions described above (e.g., photoreduction, cleavage), leading to degradation and loss of efficacy. Furthermore, the excited drug molecule can act as a photosensitizer, generating reactive oxygen species that can cause cellular damage and lead to phototoxicity or photoallergic reactions. Understanding these pathways is crucial for designing stable drug formulations and assessing potential safety risks.
// Central Node AK [label="Aromatic Ketone Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Excitation ExcitedAK [label="Excited Triplet State\n[AK]*", fillcolor="#FBBC05", fontcolor="#202124"]; AK -> ExcitedAK [label=" hν "];
// Pathways PDT [label="Application: Photodynamic Therapy\n(Energy transfer to O₂ -> ¹O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslink [label="Application: Polymer Cross-linking\n(H-abstraction from polymer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Concern: Drug Degradation\n(Norrish reactions, Photoreduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Concern: Phototoxicity\n(ROS generation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections ExcitedAK -> PDT; ExcitedAK -> Crosslink; ExcitedAK -> Degradation; ExcitedAK -> Toxicity; } enddot Caption: Role of Aromatic Ketones in Drug Development.
Conclusion
Aromatic ketones are a fundamentally important class of photoactive molecules. Their efficient population of a long-lived and reactive triplet state underpins a predictable set of primary photochemical reactions, including Norrish Type I and Type II processes and intermolecular hydrogen abstraction. These reactions have been extensively studied and quantified, providing a solid foundation for their application in targeted synthesis and materials science. For professionals in drug development, a thorough understanding of this photochemical behavior is critical, as it presents both opportunities, such as in the design of photodynamic therapies and drug delivery systems, and challenges, including issues of drug stability and phototoxicity. Continued research into the nuanced photochemical behavior of complex aromatic ketones will undoubtedly lead to further innovations in medicine and technology.
References
- 1. Triplet state photochemistry and the three-state crossing of acetophenone within time-dependent density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Theoretical and kinetic study of the H-atom abstraction reactions by Ḣ atom from alkyl cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The reactivity of the 1,4-biradical formed by Norrish type reactions of aqueous valerophenone: a QM/MM-based FEP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 18. rsc.org [rsc.org]
- 19. Gas phase dynamics of triplet formation in benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,3-Dimethyl-1-phenylbutan-2-one: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one, a valuable ketone intermediate in the development of novel therapeutic agents and other fine chemicals. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as benzyl (B1604629) tert-butyl ketone, is a chemical intermediate of significant interest. Its synthesis can be effectively achieved through a robust two-step process commencing with a Grignard reaction to form the precursor alcohol, 3,3-dimethyl-1-phenylbutan-2-ol (B2466083), followed by a selective oxidation to yield the target ketone. This document details two primary methods for the oxidation step: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. Additionally, the viability of a direct Friedel-Crafts acylation approach is discussed.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis routes, allowing for an easy comparison of yields and reaction conditions.
| Method | Step | Reactants | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) | Product Purity (%) |
| Grignard Reaction & Oxidation | 1. Grignard Reaction | Benzylmagnesium chloride, Pivalaldehyde | Magnesium, Iodine (initiator) | Diethyl ether or THF | 2-4 | 70-85 | >95 |
| 2a. Swern Oxidation | 3,3-Dimethyl-1-phenylbutan-2-ol | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | 2-3 | 90-98 | >98 | |
| 2b. PCC Oxidation | 3,3-Dimethyl-1-phenylbutan-2-ol | Pyridinium Chlorochromate (PCC), Celite | Dichloromethane | 2-4 | 85-95 | >95 | |
| Direct Synthesis | Friedel-Crafts Acylation | Benzene (B151609), 3,3-Dimethylbutanoyl chloride | AlCl₃ | Benzene (solvent) | 2-4 | Low to moderate (steric hindrance) | Variable |
Experimental Protocols
Method 1: Grignard Reaction followed by Oxidation
This two-step method is a reliable and high-yielding route to this compound.
Step 1: Synthesis of 3,3-Dimethyl-1-phenylbutan-2-ol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol by the reaction of benzylmagnesium chloride with pivalaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Benzyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine.
-
Add a solution of benzyl chloride (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining benzyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of benzylmagnesium chloride. The yield for the formation of benzylmagnesium chloride is typically in the range of 70-82%.[1]
-
Reaction with Pivalaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pivalaldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-1-phenylbutan-2-ol.
-
Purification: The crude alcohol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2a: Swern Oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol
This protocol details a mild and efficient oxidation of the secondary alcohol to the corresponding ketone.[2][3][4][5][6]
Materials:
-
3,3-Dimethyl-1-phenylbutan-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for low-temperature reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DMSO (2.2 eq.) dropwise to the cooled solution. Stir the mixture for 15 minutes.
-
Add a solution of 3,3-dimethyl-1-phenylbutan-2-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting this compound by flash chromatography on silica gel.
Step 2b: PCC Oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol
This protocol provides an alternative oxidation method using Pyridinium Chlorochromate (PCC).[7][8][9]
Materials:
-
3,3-Dimethyl-1-phenylbutan-2-ol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Suspend PCC (1.5 eq.) and Celite® in anhydrous DCM in a round-bottom flask.
-
Add a solution of 3,3-dimethyl-1-phenylbutan-2-ol (1.0 eq.) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel.
Method 2: Direct Synthesis via Friedel-Crafts Acylation
This method attempts the direct synthesis of the target ketone in a single step. However, it is often hampered by the steric hindrance of the tert-butyl group.
Materials:
-
Benzene (reactant and solvent)
-
3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
-
Aluminum chloride (AlCl₃)
-
Standard glassware for moisture-sensitive reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum chloride (1.1 eq.) and benzene.
-
Cool the mixture in an ice bath and add 3,3-dimethylbutanoyl chloride (1.0 eq.) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Caption: Synthesis of this compound via Grignard reaction and subsequent oxidation.
Caption: Experimental workflow for the Swern oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol.
Caption: Direct synthesis of this compound via Friedel-Crafts acylation.
References
- 1. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Norrish Type I Reaction of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Norrish type I reaction is a fundamental photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of an excited state aldehyde or ketone.[1] This unimolecular reaction yields two radical intermediates, an acyl radical and an alkyl radical, which can subsequently undergo a variety of secondary reactions. These secondary pathways include recombination to regenerate the starting ketone, decarbonylation of the acyl radical followed by recombination of the two alkyl radicals, and various hydrogen abstraction processes.[1] The specific products and their distribution are highly dependent on the structure of the ketone, the solvent, and the reaction conditions.[2] Understanding and controlling the Norrish type I reaction is crucial in various fields, including organic synthesis, polymer chemistry, and atmospheric chemistry. This application note provides a detailed experimental protocol for the Norrish type I reaction of a model ketone, dibenzyl ketone, along with data on product distribution for other acyclic ketones and essential safety information.
Signaling Pathways and Logical Relationships
The Norrish type I reaction proceeds through a series of well-defined steps, initiated by the absorption of light. The subsequent fate of the generated radicals determines the final product distribution.
Caption: Mechanism of the Norrish Type I reaction.
Experimental Workflow
A typical experimental workflow for conducting a Norrish type I reaction involves several key stages, from sample preparation to product analysis. Careful execution of each step is critical for obtaining reliable and reproducible results.
Caption: General experimental workflow.
Detailed Experimental Protocol: Photolysis of Dibenzyl Ketone
This protocol describes the Norrish type I photodecarbonylation of dibenzyl ketone as a representative example.
Materials:
-
Dibenzyl ketone
-
Methanol (B129727) (or Benzene), spectroscopic grade
-
Nitrogen or Argon gas, high purity
-
Standard laboratory glassware
-
Quartz reaction tube or Pyrex tube (if the lamp wavelength is appropriate)
-
Photochemical reactor (e.g., Rayonet reactor) equipped with appropriate UV lamps (e.g., 300 nm)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
GC-MS and NMR for analysis
Procedure:
-
Solution Preparation: Prepare a solution of dibenzyl ketone in the chosen solvent (e.g., 0.01-0.1 M in methanol or benzene) in a quartz or Pyrex reaction tube.
-
Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of nitrogen or argon gas through it. This is crucial to remove dissolved oxygen, which can quench the excited state of the ketone and lead to side reactions.
-
Photochemical Reaction:
-
Place the reaction tube in the photochemical reactor.
-
Ensure the lamp is properly cooled according to the manufacturer's instructions.
-
Irradiate the solution with UV light (e.g., 300 nm) while stirring.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, stop the irradiation.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to isolate the products.
-
-
Product Analysis:
Safety Precautions:
-
UV Radiation: UV radiation is harmful to the eyes and skin. Never look directly at the UV lamp. Ensure the photoreactor is properly shielded.
-
High Voltage: Photoreactor power supplies operate at high voltages. Exercise caution and follow all manufacturer's safety guidelines.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvent Volatility: The solvents used are often volatile and flammable. Keep them away from ignition sources.
Data Presentation
The efficiency and outcome of the Norrish type I reaction can be quantified by measuring the quantum yield and the relative distribution of the products.
Table 1: Quantum Yields for the Photodecarbonylation of Dibenzyl Ketones in Benzene.
| Compound | Substituent | Quantum Yield (Φ) |
| Dibenzyl ketone | None | 0.70 ± 0.10 |
| 1,3-Bis(4-methylphenyl)-2-propanone | p-Methyl | 0.71 ± 0.11 |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propanone | p-Methoxy | 0.66 ± 0.10 |
| 1,3-Bis(4-methoxyphenyl)-2-propanone | di-p-Methoxy | 0.65 ± 0.14 |
Data sourced from Engel, P. S. (1970). The photodecarbonylation of dibenzyl ketone. Journal of the American Chemical Society, 92(20), 6074–6075.
Table 2: Product Distribution from the Photolysis of Acyclic Ketones.
| Ketone | Major Norrish Type I Products | Relative Yield (%) | Norrish Type II Products | Relative Yield (%) |
| 2-Pentanone | Acetyl and propyl radicals | - | Acetone and ethylene | 54.0 and 61.7 |
| Methyl ethyl ketone | Acetyl and ethyl radicals | 92 | - | - |
| 4-Methyl-3-hexanone | Ethyl and 2-methylbutyryl radicals | 23 | Propionaldehyde and 2-butene | 10 |
Data for 2-Pentanone from a study on its photooxidation.[6] Data for Methyl ethyl ketone from a study on its photolysis branching ratios.[7] Data for 4-Methyl-3-hexanone from a study on its photolysis in hydrocarbon solution.[8]
Note: The product distribution can be influenced by factors such as the solvent, temperature, and the presence of radical scavengers. The data presented here are under specific experimental conditions and may vary.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 3,3-Dimethyl-1-phenylbutan-2-one in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 3,3-Dimethyl-1-phenylbutan-2-one, also known as benzyl (B1604629) tert-butyl ketone, in photochemical reactions. This document details its potential as a photoinitiator, its expected photochemical degradation pathways via Norrish Type I and Type II reactions, and provides generalized experimental protocols for its application in photochemical synthesis and studies. The information is intended to guide researchers in designing and conducting experiments utilizing this compound.
Introduction
This compound is an aromatic ketone with significant potential in the field of photochemistry. Its structural features, specifically the presence of a benzoyl chromophore and α- and γ-hydrogens, make it susceptible to well-established photochemical transformations. These properties suggest its utility as a photoinitiator for polymerization and as a substrate for studying fundamental photochemical reaction mechanisms, such as Norrish Type I and Type II reactions. Understanding these pathways is crucial for applications in organic synthesis, materials science, and drug development, where light-induced reactions can offer unique and efficient synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl tert-butyl ketone | [1] |
| CAS Number | 6721-67-1 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [2] |
Photochemical Reaction Mechanisms
Upon absorption of UV radiation, this compound is expected to undergo two primary photochemical reactions: Norrish Type I and Norrish Type II. These reactions proceed from the excited singlet or triplet state of the ketone.
Norrish Type I Reaction: α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[3] For this compound, this results in the formation of a benzyl radical and a pivaloyl radical. The pivaloyl radical is known to be relatively stable and can subsequently decarbonylate to form a tert-butyl radical and carbon monoxide. These highly reactive radical species can initiate polymerization or undergo various other reactions such as recombination or disproportionation. This α-cleavage pathway is the basis for its potential application as a Type I photoinitiator.
References
Application of 3,3-Dimethyl-1-phenylbutan-2-one in Polymer Chemistry: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Following a comprehensive review of scientific literature, patent databases, and chemical supplier information, there is currently no documented evidence to support the application of 3,3-Dimethyl-1-phenylbutan-2-one in the field of polymer chemistry. This compound is consistently identified as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The absence of data relating to its use as a monomer, photoinitiator, or other polymerization agent prevents the creation of detailed application notes and experimental protocols as requested.
This document will instead provide a summary of the known properties of this compound and offer a chemical rationale for its apparent lack of use in polymerization, based on its molecular structure.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| CAS Number | 6721-67-1 | [2] |
| Appearance | White or light yellow crystalline solid | [1] |
| Melting Point | 41-45 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as alcohols and ethers | [1] |
Potential Rationale for Lack of Application in Polymer Chemistry
The chemical structure of this compound provides insight into why it may not be a suitable candidate for polymerization applications.
Steric Hindrance
The most significant factor is likely the substantial steric hindrance around the carbonyl group. The presence of a bulky tert-butyl group adjacent to the ketone functionality would significantly impede the approach of monomers or other reactive species.
-
As a Monomer: For a compound to act as a monomer, it typically needs accessible reactive sites. The steric bulk of the tert-butyl group in this compound would likely prevent it from participating in the chain propagation steps of most common polymerization mechanisms (e.g., radical, cationic, anionic).
-
As a Photoinitiator: Photoinitiators function by absorbing light and generating reactive species (radicals or cations) that initiate polymerization. While aromatic ketones can act as photoinitiators (Type II), they typically require interaction with a co-initiator. The steric hindrance in this compound could inhibit the necessary intermolecular hydrogen abstraction from a co-initiator, rendering it inefficient. For Type I photoinitiators that undergo cleavage, the bond cleavage efficiency can also be affected by the stability of the resulting radicals, which in this case might be sterically encumbered.
A logical workflow for assessing a novel compound for polymerization applications is illustrated below. In the case of this compound, the assessment would likely fail at the "Structural Analysis" stage for polymerization potential.
Figure 1. A generalized workflow for evaluating a compound's potential in polymer chemistry.
Conclusion
Based on the available information, this compound does not have any established applications in polymer chemistry. Its primary utility is as an intermediate in organic synthesis. The significant steric hindrance imparted by the tert-butyl group adjacent to the carbonyl functionality is the most probable reason for its unsuitability as either a monomer or a photoinitiator. Researchers and scientists in the field of polymer chemistry should consider alternative compounds with less sterically hindered reactive sites for developing new polymers and formulations. There are no experimental protocols or quantitative data to report for the application of this specific compound in polymerization.
References
Application Notes and Protocols for the Gas-Phase Kinetics Study of 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the gas-phase kinetics of 3,3-dimethyl-1-phenylbutan-2-one. Due to a lack of direct experimental data for this specific compound in the reviewed literature, the following protocols are adapted from established methodologies used for analogous ketones, such as 3,3-dimethylbutanone. These notes are intended to serve as a foundational guide for designing and executing kinetic studies to determine the atmospheric lifetime and degradation pathways of this compound, which is crucial for environmental impact assessment and in the context of drug development where impurities and degradants are of concern.
Introduction
This compound is a ketone whose atmospheric fate is of interest. Its structural similarity to other atmospherically relevant carbonyl compounds suggests that its primary gas-phase degradation pathway will be initiated by reaction with hydroxyl (OH) radicals, chlorine (Cl) atoms, and potentially nitrate (B79036) (NO₃) radicals. Understanding the kinetics of these reactions is essential for predicting the compound's persistence in the atmosphere and identifying its potential transformation products.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molar Mass | 176.25 g/mol | [1] |
| CAS Number | 6721-67-1 | [1] |
| Appearance | White or light yellow crystal | [2] |
| Melting Point | 41-45 °C | [2] |
| Solubility | Soluble in organic solvents like alcohols and ethers | [2] |
Proposed Experimental Protocols
The following protocols describe the relative rate method for determining the rate constants for the reaction of this compound with OH radicals and Cl atoms in the gas phase.
Experimental Setup
The experiments are proposed to be conducted in a reaction chamber coupled with Fourier Transform Infrared (FTIR) spectroscopy for in-situ monitoring of reactants and products.[3][4][5]
-
Reaction Chamber: A ~50 L Pyrex glass reaction chamber with a multireflection system to achieve a long optical path length (e.g., up to 200 m).[3]
-
FTIR Spectrometer: A commercial FTIR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector, capable of recording spectra in the 650–4000 cm⁻¹ range with a resolution of 1 cm⁻¹.[3]
-
Radical Generation:
-
Gas Handling System: A system of mass flow controllers and calibrated glassware for the precise introduction of reactants and bath gas (synthetic air or N₂).
Caption: Experimental setup for gas-phase kinetics studies.
Relative Rate Method
The relative rate method involves monitoring the simultaneous decay of the target compound and a reference compound with a known rate constant for the reaction with the radical of interest. The rate constant for the target compound can be determined from the following relationship:
ln([Target]₀/[Target]t) = (k_Target / k_Reference) * ln([Reference]₀/[Reference]t)
where:
-
[Target]₀ and [Target]t are the concentrations of this compound at the beginning and at time t of the reaction, respectively.
-
[Reference]₀ and [Reference]t are the concentrations of the reference compound at the beginning and at time t, respectively.
-
k_Target and k_Reference are the rate constants for the reaction of the radical with the target and reference compounds, respectively.
Protocol for OH Radical Reaction
-
Chamber Preparation: Evacuate the reaction chamber to a low pressure (<10⁻³ Torr).
-
Reactant Introduction: Introduce known partial pressures of this compound, a reference compound (e.g., isopropanol), and H₂O₂ into the chamber. Pressurize the chamber to atmospheric pressure with synthetic air.
-
Initial Spectra: Record several FTIR spectra of the initial mixture to determine the initial concentrations of the target and reference compounds.
-
Reaction Initiation: Turn on the UV lamps to initiate the photolysis of H₂O₂ and generate OH radicals.
-
Reaction Monitoring: Record FTIR spectra at regular intervals to monitor the decay of the target and reference compounds.
-
Data Analysis: Extract the concentrations of the target and reference compounds from their characteristic IR absorption bands. Plot ln([Target]₀/[Target]t) versus ln([Reference]₀/[Reference]t). The slope of this plot will be k_Target / k_Reference. Calculate k_Target using the known k_Reference.
Protocol for Cl Atom Reaction
-
Chamber Preparation: Evacuate the reaction chamber.
-
Reactant Introduction: Introduce known partial pressures of this compound, a reference compound (e.g., ethane), and Cl₂ into the chamber. Pressurize to atmospheric pressure with N₂ as the bath gas.
-
Initial Spectra: Record initial FTIR spectra.
-
Reaction Initiation: Irradiate the mixture with actinic lamps to generate Cl atoms.
-
Reaction Monitoring: Monitor the decay of the reactants via FTIR spectroscopy.
-
Data Analysis: Perform the same data analysis as for the OH radical reaction to determine the rate constant.
Caption: Workflow for the relative rate experimental method.
Expected Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clarity and ease of comparison.
Table 2: Expected Rate Constants for the Reaction of this compound with Atmospheric Oxidants at 298 K
| Reactant | Oxidant | Reference Compound | k_Reference (cm³ molecule⁻¹ s⁻¹) | k_Target (cm³ molecule⁻¹ s⁻¹) |
| This compound | OH | Isopropanol | (known value) | (to be determined) |
| This compound | Cl | Ethane | (known value) | (to be determined) |
Proposed Reaction Pathways
The reaction of this compound with OH radicals is expected to proceed via hydrogen abstraction from various sites on the molecule. The subsequent reactions of the resulting alkyl radicals in the presence of O₂ and NOx will lead to the formation of various oxygenated products.
Caption: Proposed atmospheric degradation pathway of this compound initiated by OH radicals.
Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All experimental work should be conducted in a well-ventilated laboratory or fume hood.
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the gas-phase kinetics of this compound. The resulting data will be invaluable for atmospheric modeling, environmental risk assessment, and for professionals in the pharmaceutical industry concerned with the stability and degradation of active pharmaceutical ingredients and related compounds. The use of established techniques, such as the relative rate method with FTIR detection, ensures the generation of high-quality, reliable kinetic data.
References
- 1. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
Application Notes and Protocols for 3,3-Dimethyl-1-phenylbutan-2-one as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 3,3-dimethyl-1-phenylbutan-2-one as a Type I photoinitiator for free-radical polymerization. While direct experimental data for this specific compound is limited in publicly accessible literature, these notes are constructed based on the well-established principles of structurally similar alkylphenyl ketones. The information herein is intended to serve as a foundational guide for researchers exploring its application in areas such as specialty coatings, adhesives, and in the fabrication of biocompatible materials for drug development.
Introduction
Photoinitiated polymerization is a cornerstone of modern polymer chemistry, offering rapid, spatially controlled, and energy-efficient curing processes.[1] The selection of a suitable photoinitiator is critical to the success of these processes.[2] this compound, an alkylphenyl ketone, is anticipated to function as a Norrish Type I photoinitiator.[3] Upon exposure to ultraviolet (UV) radiation, these types of molecules undergo α-cleavage to generate free radicals, which in turn initiate the polymerization of monomers and oligomers.[4][5]
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₂H₁₆O | [6] |
| Molecular Weight | 176.25 g/mol | [6] |
| Appearance | Bright yellow crystal | |
| Melting Point | 41-45 °C | |
| CAS Number | 6721-67-1 | [6] |
Mechanism of Photoinitiation
As a Norrish Type I photoinitiator, this compound is expected to follow a well-defined mechanism upon UV irradiation. The process begins with the absorption of a photon, leading to the excitation of the carbonyl group. This is followed by the homolytic cleavage of the α-carbon-carbon bond, resulting in the formation of two distinct radical species. These radicals then proceed to initiate the polymerization of a suitable monomer.[4][7]
Caption: General mechanism of Norrish Type I photoinitiation.
Hypothetical Performance Data
The following table presents hypothetical performance data for this compound as a photoinitiator in the polymerization of a standard acrylate (B77674) formulation. This data is illustrative and based on typical values for alkylphenyl ketone photoinitiators. Actual experimental results may vary.
| Parameter | Condition | Hypothetical Value |
| Photoinitiator Concentration | 1% w/w in Tri(propylene glycol) diacrylate (TPGDA) | 1% |
| UV Source | 365 nm LED | 365 nm |
| Irradiance | 100 mW/cm² | 100 mW/cm² |
| Cure Time | Time to reach >95% conversion | 5-10 seconds |
| Final Monomer Conversion | Measured by FTIR | >95% |
| Resulting Polymer Hardness | Shore D | 70-80 |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a photoinitiator.
Sample Preparation
-
Formulation: Prepare a liquid resin formulation by dissolving the desired concentration of this compound (e.g., 0.5-5% by weight) in a suitable monomer or oligomer blend (e.g., acrylates, methacrylates).
-
Mixing: Ensure complete dissolution and homogeneity by stirring the mixture in the dark until the photoinitiator is fully dissolved. For highly viscous resins, gentle heating may be applied.
-
Degassing: To prevent oxygen inhibition, degas the formulation by placing it in a vacuum chamber or by purging with an inert gas such as nitrogen or argon.
Photopolymerization Procedure
-
Application: Apply a thin film of the prepared resin formulation onto a substrate (e.g., glass, metal, or plastic). The film thickness should be controlled using a film applicator or by spin coating.
-
Irradiation: Expose the coated substrate to a UV light source with an appropriate wavelength (typically in the range of 300-400 nm for alkylphenyl ketones). The intensity and duration of the UV exposure should be controlled to achieve the desired degree of polymerization.
-
Monitoring: The polymerization process can be monitored in real-time using techniques such as real-time FTIR (RT-FTIR) spectroscopy by observing the disappearance of the monomer's reactive double bonds.
Caption: Experimental workflow for photopolymerization.
Characterization of the Cured Polymer
-
Degree of Conversion: Quantify the extent of polymerization using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the peak area corresponding to the reactive functional groups (e.g., C=C bonds at ~1635 cm⁻¹ for acrylates).
-
Mechanical Properties: Evaluate the mechanical properties of the cured polymer, such as hardness (using a durometer), tensile strength, and modulus (using a universal testing machine).
-
Thermal Properties: Characterize the thermal stability and glass transition temperature (Tg) of the polymer using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Potential Applications
Given its expected properties as a Type I photoinitiator, this compound could be a valuable component in various applications, including:
-
Clear Coatings: For wood, plastic, and metal substrates where clarity and non-yellowing are important.
-
Adhesives: In applications requiring rapid, on-demand curing.
-
3D Printing (Vat Polymerization): As an initiator in stereolithography (SLA) or digital light processing (DLP) resins.
-
Biomedical Devices: For the fabrication of hydrogels and other biocompatible materials, pending thorough toxicological evaluation.[8]
-
Drug Delivery Systems: In the encapsulation of therapeutic agents within a polymer matrix.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
References
- 1. liftchem.com [liftchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. galaxy.ai [galaxy.ai]
- 6. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3,3-Dimethyl-1-phenylbutan-2-one
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3,3-Dimethyl-1-phenylbutan-2-one, a ketone of interest in various research and development sectors. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a carbonyl compound that may be present as a synthetic intermediate, impurity, or metabolite in various samples. Accurate and sensitive analytical methods are crucial for its detection and quantification. This document outlines two primary analytical techniques: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for volatile analysis in complex matrices, and standard Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS) for samples in solution.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected for the analytical methods described. These values are representative and should be validated in the user's laboratory for their specific matrix and instrumentation.
| Parameter | HS-SPME-GC-MS | Liquid Injection GC-MS |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | 0.01 - 0.5 mg/L |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/L | 0.05 - 1.5 mg/L |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Linear Range | 0.5 - 500 µg/L | 0.05 - 100 mg/L |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
Analytical Protocols
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is ideal for the analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products, where the volatility of the compound can be exploited for extraction.
3.1.1. Experimental Protocol
a) Materials and Reagents:
-
Sample Vials: 20 mL clear glass, screw-top headspace vials with PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatile and semi-volatile compounds.
-
Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 4-methyl-2-pentanone (B128772) or a stable isotope-labeled analog.
-
Solvents: Methanol (HPLC grade) for stock solutions.
-
Salt: Sodium chloride (NaCl), analytical grade.
b) Sample Preparation:
-
Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.
-
For aqueous samples, add 1.5 g of NaCl to enhance the partitioning of the analyte into the headspace.
-
Spike the internal standard into each sample and calibration standard to a final concentration of approximately 20 µg/L.
-
Immediately seal the vials with the screw caps.
c) HS-SPME Conditions:
-
Incubation Temperature: 60 °C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Agitation: 250 rpm
d) GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Desorption Time: 5 minutes
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions (suggested): m/z 176 (molecular ion), 105, 91, 57.
-
e) Calibration: Prepare a series of calibration standards by spiking known amounts of the this compound reference standard into a blank matrix. Process the calibration standards in the same manner as the samples.
Method 2: Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)
This method is suitable for the analysis of this compound in relatively clean samples that are soluble in a volatile organic solvent.
3.2.1. Experimental Protocol
a) Materials and Reagents:
-
Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): A suitable internal standard, such as dodecane (B42187) or a compound with similar chromatographic behavior.
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
b) Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibrated range (e.g., 1-50 mg/L).
-
Spike the internal standard into each sample and calibration standard to a consistent concentration.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
c) GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 260 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters: Same as in the HS-SPME-GC-MS method.
d) Calibration: Prepare a stock solution of this compound in the analysis solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range. Add the internal standard to each calibration standard.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using the described chromatographic methods.
Caption: General workflow for the analysis of this compound.
Application Notes & Protocols: Large-Scale Synthesis of Substituted Butanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the large-scale synthesis of substituted butanones, a critical class of compounds in the pharmaceutical and fragrance industries. The protocols emphasize scalable methods, particularly continuous flow processes, which offer significant advantages over traditional batch methods in terms of safety, efficiency, and ease of scale-up.
Overview of Scalable Synthetic Strategies
The synthesis of substituted butanones on a large scale can be approached through several robust chemical transformations. The optimal route is determined by the specific substitution pattern of the target molecule. Key strategies include:
-
Two-Step Synthesis of 4-Aryl-2-Butanones: This is a highly versatile and scalable method for producing butanones with an aromatic substituent at the 4-position, such as the anti-inflammatory drug Nabumetone or the fragrance compound Raspberry Ketone.[1][2] The general approach involves an initial carbon-carbon bond formation to create a 4-aryl-3-buten-2-one intermediate, followed by selective hydrogenation of the double bond.[1][3]
-
Friedel-Crafts Reactions: This classic electrophilic aromatic substitution is a direct method for acylating or alkylating aromatic rings.[4][5] For butanone synthesis, an aromatic substrate can be reacted with a butanoyl derivative (acylation) or with precursors like methyl vinyl ketone (MVK) or 4-hydroxybutan-2-one (alkylation).[1][6] While commercially used, this method can suffer from side reactions, including polyalkylation and isomerization, which can complicate purification on a large scale.[1]
-
Wacker-Type Oxidation: The Wacker oxidation is a powerful method for converting terminal alkenes into methyl ketones using a palladium catalyst.[7][8] This strategy is particularly useful when a suitable alkene precursor is readily available. The Tsuji-Wacker oxidation is a widely applied laboratory-scale version of this reaction.[9]
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to nitriles or acid chlorides can yield ketones.[10] However, careful control of reaction conditions is crucial, as a second addition of the Grignard reagent to the ketone product will produce a tertiary alcohol.[11]
Data Presentation: Comparison of Synthesis Methods for 4-Aryl-3-buten-2-one Intermediates
The following tables summarize quantitative data for the synthesis of 4-aryl-3-buten-2-one, a key intermediate for many substituted butanones. The data is adapted from microwave batch optimization studies, which are often used to rapidly establish parameters for scalable continuous flow processes.[1]
Table 1: Mizoroki-Heck Reaction Conditions for 4-(4-methoxyphenyl)-3-buten-2-one
| Parameter | Value |
|---|---|
| Starting Materials | 4-bromoanisole, Methyl Vinyl Ketone (MVK) |
| Catalyst | Pd(OAc)₂ (0.2 mol %) |
| Base | Cs₂CO₃ (1.1 equiv) |
| Solvent | DMF/water (3:1) |
| Temperature | 160 °C |
| Pressure | 10-12 bar |
| Reaction Time | 20 min |
| Isolated Yield | 76%[1] |
Table 2: Aldol Condensation Conditions for 4-Aryl-3-buten-2-ones
| Aldehyde Substrate | Catalyst (equiv) | Temperature | Reaction Time | Conversion | Isolated Yield |
|---|---|---|---|---|---|
| p-Anisaldehyde | NaOH (0.06) | 120 °C | 1 min | >98% | 91%[1] |
| 6-Methoxy-2-naphthaldehyde | NaOH (0.06) | 70 °C | 7.5 min | >98% | 94%[1] |
| p-Hydroxybenzaldehyde | NaOH (0.06) | 120 °C | 1 min | >98% | 90%[1] |
Conditions: Acetone/water (2:1) used as solvent.[1]
Experimental Workflow and Protocols
The following section details a scalable, two-step continuous flow protocol for the synthesis of 4-aryl-2-butanones, focusing on the Aldol condensation pathway due to its high efficiency and favorable economics.
Logical Workflow for 4-Aryl-2-Butanone Synthesis
Caption: Continuous flow synthesis of 4-aryl-2-butanones.
Protocol 1: Large-Scale Aldol Condensation in a Continuous Flow System
This protocol describes the synthesis of the intermediate 4-(4-methoxyphenyl)-3-buten-2-one.
Objective: To demonstrate a scalable continuous flow process for Aldol condensation.
Materials & Equipment:
-
p-Anisaldehyde
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Water (deionized)
-
Mesofluidic continuous flow reactor system equipped with pumps, mixing units, and a heated reactor coil (e.g., stainless steel, >10 mL volume).
-
Back-pressure regulator.
-
Collection vessel.
Procedure:
-
Feedstock Preparation:
-
Solution A (Aldehyde): Prepare a solution of p-anisaldehyde in an acetone/water (2:1) mixture. The concentration should be optimized based on solubility and reactor performance (e.g., 0.1 M).[1]
-
Solution B (Catalyst): Prepare a 10% aqueous solution of NaOH.
-
-
System Setup:
-
Reaction Execution:
-
Pump Solution A and Solution B into the reactor system at flow rates calculated to achieve the desired residence time (e.g., 1-10 minutes) and stoichiometric ratio (e.g., 0.06 equiv NaOH).[1]
-
Ensure efficient mixing of the reactant streams before they enter the heated reactor coil.
-
The reaction mixture exiting the reactor is cooled and collected in a suitable vessel.
-
-
Work-up and Purification:
-
The collected reaction stream is quenched (e.g., with a mild acid) to neutralize the NaOH catalyst.
-
The product can be isolated via extraction with a suitable organic solvent, followed by washing, drying, and solvent removal under reduced pressure.
-
For large-scale operations, crystallization or distillation may be employed for final purification. A high isolated yield (e.g., >90%) of the desired 4-aryl-3-buten-2-one is expected.[1]
-
Protocol 2: Continuous Flow Hydrogenation
This protocol describes the conversion of the enone intermediate to the final saturated butanone.
Objective: To perform a selective hydrogenation of the C=C double bond without affecting the carbonyl or aromatic groups.
Materials & Equipment:
-
4-Aryl-3-buten-2-one (from Protocol 1)
-
Suitable solvent (e.g., Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Fixed-bed continuous flow hydrogenator packed with a suitable catalyst (e.g., Raney Nickel (Ra/Ni)).[1][3]
-
High-pressure liquid pump and gas mass flow controller.
Procedure:
-
Feedstock Preparation: Dissolve the 4-aryl-3-buten-2-one intermediate in the chosen solvent to a specified concentration.
-
System Setup:
-
Prepare the fixed-bed hydrogenator according to the manufacturer's instructions, ensuring the catalyst bed is properly activated.
-
Set the system temperature and pressure to the desired values.
-
-
Reaction Execution:
-
Introduce the feedstock solution and hydrogen gas into the reactor at controlled flow rates.
-
The liquid and gas flow concurrently through the heated, pressurized catalyst bed where the hydrogenation occurs.
-
The product stream exits the reactor via a back-pressure regulator.
-
-
Work-up and Purification:
-
The solvent is removed from the product stream under reduced pressure.
-
The resulting crude 4-aryl-2-butanone is typically of high purity and may not require further purification. If necessary, distillation or recrystallization can be performed.
-
Application in Drug Development: Mechanism of Action
Many substituted butanones are developed as drugs. Nabumetone, a 4-(6-methoxy-2-naphthalenyl)-2-butanone, is a non-steroidal anti-inflammatory drug (NSAID). It is a pro-drug that is converted in the body to its active metabolite, which then inhibits the cyclooxygenase (COX) enzymes, key players in the inflammatory signaling pathway.
Nabumetone's Role in the Arachidonic Acid Pathway
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wacker process - Wikipedia [en.wikipedia.org]
- 8. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
3,3-Dimethyl-1-phenylbutan-2-one: Application Notes for Chemical Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical actinometry is a crucial technique in photochemistry and photobiology for measuring the intensity of a light source. An ideal chemical actinometer undergoes a clean, well-defined photochemical reaction with a known quantum yield (Φ), which is the number of moles of reactant consumed or product formed per mole of photons absorbed. While many compounds have been established as reliable actinometers, the utility of 3,3-dimethyl-1-phenylbutan-2-one for this purpose is not well-documented in publicly available scientific literature. This document aims to provide a theoretical framework and a generalized protocol for its potential use as a chemical actinometer based on the known photochemistry of related ketones.
Note: The following protocols and data are extrapolated from the general principles of ketone photochemistry. Experimental validation is required to establish this compound as a reliable chemical actinometer.
Principle of Operation: Photochemical Reactivity
Upon absorption of ultraviolet (UV) light, ketones like this compound, also known as benzyl (B1604629) tert-butyl ketone, are expected to undergo photochemical reactions, primarily through Norrish Type I or Type II pathways.
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming a benzyl radical and a pivaloyl radical. The pivaloyl radical is known to be unstable and can subsequently lose carbon monoxide to form a tert-butyl radical. These highly reactive radicals can then undergo various secondary reactions such as recombination or disproportionation.
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol. For this compound, a Norrish Type II reaction is unlikely due to the absence of abstractable gamma-hydrogens.
Therefore, the primary photochemical process anticipated for this compound is the Norrish Type I cleavage . The disappearance of the starting material or the appearance of stable photoproducts can be monitored to determine the photon flux.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Benzyl tert-butyl ketone |
| CAS Number | 6721-67-1[1] |
| Molecular Formula | C12H16O[1] |
| Molecular Weight | 176.25 g/mol [1] |
| Appearance | White or light yellow crystalline solid[2] |
| Melting Point | 41-45 °C |
| Solubility | Soluble in organic solvents such as alcohols and ethers[2] |
Proposed Experimental Protocol for Actinometry
This protocol outlines a general procedure for utilizing this compound as a chemical actinometer. It is imperative to first determine the quantum yield of its photodecomposition at the desired wavelength(s) by calibration against a standard actinometer, such as potassium ferrioxalate.
Materials and Equipment
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, hexane)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Monochromatic light source (e.g., laser, or lamp with a monochromator)
-
Stirring plate and stir bars
Procedure
-
Preparation of Actinometer Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in a suitable spectroscopic grade solvent. The solvent should be transparent at the irradiation wavelength.
-
Ensure the solution's absorbance at the irradiation wavelength is appropriate for the experiment (typically between 0.1 and 1).
-
-
Irradiation:
-
Fill a quartz cuvette with the actinometer solution and seal it.
-
Place the cuvette in a temperature-controlled holder and stir the solution continuously.
-
Irradiate the solution with the monochromatic light source for a measured period. Ensure the light beam completely fills the cuvette volume.
-
To minimize errors from product absorption, it is recommended to keep the total conversion below 10-20%.
-
-
Analysis:
-
After irradiation, analyze the solution to determine the change in concentration of this compound or the concentration of a specific photoproduct.
-
UV-Vis Spectrophotometry: Monitor the decrease in the absorbance of the starting material at its λmax. This requires knowledge of the molar absorption coefficient.
-
Chromatography (GC-MS or HPLC): This is the recommended method for accurate quantification. Separate and quantify the remaining reactant and the major photoproducts. An internal standard should be used for accurate quantification.
-
-
Calculation of Photon Flux:
-
The number of moles of reactant consumed (Δn) is calculated from the change in concentration and the irradiated volume.
-
The number of photons absorbed (N_p) can be calculated using the following equation: N_p = Δn / Φ where Φ is the predetermined quantum yield.
-
The photon flux (I_p), in moles of photons per unit time, can then be calculated by dividing N_p by the irradiation time.
-
Visualizing the Photochemical Pathway and Workflow
Photochemical Reaction of this compound
The following diagram illustrates the proposed Norrish Type I cleavage of this compound upon UV irradiation.
Caption: Proposed Norrish Type I cleavage pathway.
Experimental Workflow for Chemical Actinometry
The logical flow of an actinometry experiment using this compound is depicted below.
References
Application Notes and Protocols for the Atmospheric Degradation of 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-phenylbutan-2-one is a complex ketone that may be released into the atmosphere from various industrial processes. Understanding its atmospheric fate is crucial for assessing its environmental impact, including its potential to contribute to the formation of secondary pollutants like ozone and particulate matter. This document provides an overview of the expected atmospheric degradation pathways of this compound, drawing upon data from structurally similar compounds to estimate reaction kinetics and product formation. Detailed experimental protocols are provided to guide researchers in studying the atmospheric chemistry of this and similar molecules.
The primary atmospheric loss processes for organic compounds are photolysis and oxidation by radicals such as the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO₃). For this compound, reaction with the OH radical is expected to be the dominant degradation pathway during the daytime. Reactions with chlorine atoms can be significant in marine or polluted coastal areas, while reactions with nitrate radicals are the primary removal mechanism at night.
Estimated Atmospheric Reactivity and Lifetimes
The overall atmospheric degradation rate of this compound can be estimated by considering the reactivity of its structural components: the tert-butyl acyl group and the benzyl (B1604629) group. By combining the known rate coefficients of analogous compounds, 3,3-dimethylbutanone and acetophenone (B1666503), we can approximate the reactivity of the target molecule.
Table 1: Estimated Rate Coefficients and Atmospheric Lifetimes for this compound
| Oxidant | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Typical Atmospheric Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
| OH Radical | 1.43 x 10⁻¹² | 2 x 10⁶ | ~8 days |
| Cl Atom | 4.22 x 10⁻¹¹ | 1 x 10⁴ | ~27 days |
| NO₃ Radical | < 1.0 x 10⁻¹⁶ (assumed negligible) | 5 x 10⁸ | > 230 days |
| Photolysis | Not considered a major loss pathway | - | - |
Note: The estimated OH rate coefficient is a sum of the rate coefficient for 3,3-dimethylbutanone (for the alkyl side) and an estimated value for the benzyl moiety based on acetophenone reactivity. The atmospheric lifetime is calculated as 1/(k[X]), where k is the rate coefficient and [X] is the typical atmospheric concentration of the oxidant.
Proposed Degradation Pathways
The atmospheric degradation of this compound is expected to be initiated by hydrogen abstraction by OH radicals or Cl atoms. The primary sites for abstraction are the methylene (B1212753) (-CH₂-) group and the aromatic ring.
OH-Initiated Degradation
During the day, the hydroxyl radical will be the main oxidant. The reaction is expected to proceed via two main channels:
-
H-abstraction from the methylene group: This is likely the dominant pathway, leading to the formation of a carbon-centered radical. This radical will rapidly add O₂ to form a peroxy radical (RO₂).
-
OH addition to the aromatic ring: This pathway will lead to the formation of phenolic compounds.
The subsequent reactions of the peroxy radical with nitric oxide (NO) or other peroxy radicals will lead to a variety of oxygenated products.
Cl-Initiated Degradation
In environments with significant chlorine atom concentrations, a similar degradation mechanism to that of OH radicals is expected, with H-abstraction from the methylene group being the likely primary pathway.
Expected Degradation Products
Based on the degradation of analogous compounds, the following products are anticipated from the atmospheric oxidation of this compound.
Table 2: Expected Atmospheric Degradation Products
| Product | Formation Pathway |
| Benzaldehyde | Decomposition of the alkoxy radical formed after H-abstraction. |
| Pivaldehyde (2,2-dimethylpropanal) | Decomposition of the alkoxy radical formed after H-abstraction. |
| Phenolic derivatives | OH addition to the aromatic ring. |
| Organic nitrates | Reaction of peroxy radicals with NO. |
| Peroxyacyl nitrates (PANs) | Reaction of acyl peroxy radicals with NO₂. |
Experimental Protocols
To experimentally determine the atmospheric fate of this compound, the following protocols are recommended.
Protocol 1: Determination of the Rate Coefficient for the Reaction with OH Radicals using the Relative Rate Method
This protocol describes the use of a smog chamber to determine the rate coefficient of the reaction of a target compound with OH radicals relative to a well-characterized reference compound.
1. Materials and Equipment:
-
Smog chamber (e.g., 100 L Teflon bag) with a UV light source.
-
Gas chromatograph with a flame ionization detector (GC-FID) or a proton transfer reaction mass spectrometer (PTR-MS) for monitoring organic compound concentrations.
-
Hydroxyl radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂).
-
Reference compound with a known OH rate coefficient (e.g., isoprene, toluene).
-
Zero air or synthetic air.
-
Gas handling and injection system.
2. Experimental Procedure:
-
Fill the smog chamber with purified air.
-
Inject known concentrations of the target compound (this compound) and the reference compound into the chamber. Allow the concentrations to stabilize.
-
Inject the OH precursor into the chamber.
-
Initiate the reaction by turning on the UV lights to photolyze the precursor and generate OH radicals.
-
Monitor the concentrations of the target and reference compounds over time using GC-FID or PTR-MS.
-
Plot ln([Target]₀/[Target]t) versus ln([Reference]₀/[Reference]t). The slope of this plot is the ratio of the rate coefficients (k_Target / k_Reference).
-
Calculate the rate coefficient for the target compound using the known rate coefficient of the reference compound.
Protocol 2: Product Identification and Quantification using a Smog Chamber
This protocol outlines the methodology for identifying and quantifying the products of the atmospheric degradation of the target compound.
1. Materials and Equipment:
-
Large volume smog chamber (e.g., > 5000 L) to ensure sufficient product concentrations for detection.
-
Analytical instrumentation for product identification, such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).
-
Solid-phase microextraction (SPME) fibers for pre-concentration of products for GC-MS analysis.
-
Calibrated standards for product quantification.
2. Experimental Procedure:
-
Introduce the target compound and the oxidant precursor into the smog chamber filled with purified air.
-
Initiate the reaction and allow it to proceed for a sufficient amount of time to generate detectable product concentrations.
-
Analyze the gas-phase composition of the chamber using in-situ FTIR to identify and quantify products with characteristic infrared absorption features.
-
For less volatile or lower concentration products, collect samples from the chamber using SPME fibers.
-
Analyze the SPME fibers by GC-MS to identify and quantify the collected products.
-
Calculate the product yield as the ratio of the concentration of a specific product formed to the concentration of the target compound reacted.
Conclusion
The atmospheric degradation of this compound is predicted to be primarily driven by reactions with OH radicals, with an estimated atmospheric lifetime of approximately 8 days. The main degradation products are expected to be smaller carbonyl compounds, such as benzaldehyde and pivaldehyde, as well as phenolic derivatives. The provided experimental protocols offer a robust framework for the detailed investigation of the atmospheric chemistry of this and other similar compounds, which is essential for accurate environmental risk assessment.
Troubleshooting & Optimization
Technical Support Center: Norrish Type I Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during Norrish type I cleavage experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during a Norrish type I cleavage?
A1: The primary photochemical event in a Norrish type I reaction is the homolytic cleavage of the α-carbon-carbonyl bond, generating an acyl radical and an alkyl radical.[1][2] These highly reactive radical intermediates can then undergo several secondary reactions, which are the common side reactions observed. These include:
-
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical.[1][2]
-
Recombination: The initial radical pair can recombine to regenerate the starting ketone, which may lead to racemization at the α-carbon if it is a stereocenter.[1][2]
-
Disproportionation: The alkyl radicals can undergo disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in the formation of an alkane and an alkene.
-
Formation of Aldehydes and Alkenes: Abstraction of a β-proton from the alkyl fragment by the acyl radical or another radical can lead to the formation of an aldehyde and an alkene.[1][3]
-
Formation of Ketenes and Alkanes: Abstraction of an α-proton from the acyl radical by the alkyl radical can form a ketene (B1206846) and an alkane.[1][3]
-
Competition with Norrish Type II Reaction: If the ketone possesses accessible γ-hydrogens, the Norrish type II reaction (intramolecular hydrogen abstraction) can compete with the type I cleavage.[4]
Q2: What factors influence the extent of these side reactions?
A2: The distribution of products in a Norrish type I reaction is influenced by several factors:
-
Structure of the Substrate: The stability of the initially formed alkyl and acyl radicals plays a crucial role.[1][5] More stable radicals (e.g., tertiary, benzylic) are formed more readily and can influence the subsequent reaction pathways. The bond dissociation energy of the ketone's α-substituents also affects the rate and yield of decarbonylation.[1][2]
-
Solvent: The solvent can influence the lifetime and reactivity of the radical intermediates.[1] For instance, hydrogen-bonding solvents can suppress intramolecular disproportionation back to the starting material.[2] Polar protic solvents like alcohols can promote ketene formation, which can then be trapped to form esters.[6]
-
Temperature: In the gas phase, higher temperatures (above 100°C) tend to favor decarbonylation.[5][7]
-
Reaction Phase (Gas vs. Solution): The product distribution can differ significantly between the gas and solution phases due to differences in intermolecular interactions and cage effects.[4]
Q3: Can Norrish type I cleavage be stereoselective?
A3: The initial cleavage step generates radical intermediates, which are typically planar or rapidly inverting, leading to a loss of stereochemical information at the α-carbon. Recombination of these radicals can lead to racemization.[1][2] However, in some cases, particularly in the solid state or in constrained environments like zeolites, some degree of stereocontrol may be observed.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired cleavage product | - Predominance of recombination to starting material.- Competing side reactions (decarbonylation, disproportionation, etc.).- Inefficient photolysis (incorrect wavelength, low lamp intensity).- Quenching of the excited state. | - To minimize recombination: Consider using a radical scavenger that can selectively trap one of the desired radicals, preventing recombination. However, this will also consume the desired radical, so careful selection of the scavenger and reaction conditions is crucial.- To control side reactions: Optimize solvent and temperature. For example, lower temperatures may disfavor decarbonylation. The choice of solvent can also influence the reaction pathway (see FAQs).- To improve photolysis efficiency: Ensure the reaction vessel is made of quartz for UV transparency. Check the lamp specifications and ensure the emission wavelength overlaps with the absorbance of the ketone. Degas the solvent and reactants thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can act as a quencher.[8] |
| Formation of a complex mixture of products | - Multiple competing side reactions are occurring simultaneously. | - Simplify the system: If possible, modify the substrate to disfavor certain side reactions. For example, using a substrate without β-hydrogens on the alkyl fragment can prevent the formation of aldehydes and alkenes via that pathway.- Control reaction conditions: Systematically vary the solvent, temperature, and concentration to find conditions that favor the desired pathway. For example, polar protic solvents can favor ketene formation.[6] |
| High yield of decarbonylated product when not desired | - The acyl radical is unstable and readily loses CO.- High reaction temperature. | - Lower the reaction temperature: Perform the photolysis at a lower temperature to decrease the rate of decarbonylation.- Choose a different substrate: If possible, use a substrate that forms a more stable acyl radical. |
| Reaction does not go to completion | - Photodecomposition of the product.- Formation of an inner filter effect where products absorb the excitation light. | - Monitor the reaction closely: Use techniques like TLC, GC, or NMR to monitor the reaction progress and stop it once the maximum yield of the desired product is reached.[8] - Use a different wavelength: If the product absorbs at the same wavelength as the starting material, consider using a light source with a more selective wavelength if possible. |
Data Presentation
Table 1: Product Distribution in Norrish Type I Cleavage under Various Conditions
| Substrate | Solvent/Phase | Temperature | Major Products | Yields | Reference(s) |
| Heptanal | Atmospheric Conditions | Ambient | 1-Pentene and Acetaldehyde (from Norrish Type II), Hexanal | 62% (Type II), ~10% (Type I) | [2] |
| 3-Oxetanone | Acetonitrile | Room Temperature | Carbonyl ylide (trapped as a cycloadduct) | Quantum Yield of CO formation: 0.35 | [9] |
| N-Boc-3-azetidinone | Acetonitrile | Room Temperature | Azomethine ylide (trapped as a cycloadduct) | Quantum Yield of CO formation: 0.47 | [9] |
| Di-tert-butyl ketone | Gas Phase | >100 °C | 2,2,3,3-Tetramethylbutane, 2-Methylpropane, 2-Methylpropene | - | [2] |
Note: Quantitative data for side reactions in Norrish type I cleavage is often system-dependent and may not be readily available in a comparative format. The yields can vary significantly with subtle changes in reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Norrish Type I Reaction in Solution
Objective: To perform a Norrish type I cleavage of a ketone in a solution phase.
Materials:
-
Ketone substrate
-
Anhydrous, degassed solvent (e.g., acetonitrile, methanol, hexane)[6][8]
-
Quartz reaction vessel[8]
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)[8]
-
Inert gas (Argon or Nitrogen)
-
Stirring plate and stir bar
Procedure:
-
Solution Preparation: Dissolve the ketone substrate in the chosen anhydrous and degassed solvent in the quartz reaction vessel. The concentration should be optimized for the specific reaction, but typically ranges from 0.01 to 0.1 M.
-
Degassing: Purge the solution with an inert gas (argon or nitrogen) for at least 25-30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.[10]
-
Reaction Setup: Place the sealed quartz vessel in the photochemical reactor. Ensure the cooling system for the lamp is operational to maintain a constant reaction temperature.
-
Irradiation: Begin stirring and irradiate the solution with the UV lamp. The choice of wavelength may be critical; filters can be used to select a specific wavelength range.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR.[8]
-
Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product mixture by an appropriate method, such as column chromatography, to isolate the desired product(s).
Protocol 2: Mitigation of Decarbonylation by Lowering Temperature
Objective: To suppress the decarbonylation side reaction by conducting the photolysis at a reduced temperature.
Materials:
-
Same as Protocol 1
-
Cooling system for the photoreactor (e.g., cryostat or immersion cooler)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup with Cooling: Place the sealed quartz vessel in the photochemical reactor equipped with a cooling system. Set the desired low temperature (e.g., 0 °C, -20 °C, or lower). Allow the solution to equilibrate at the set temperature.
-
Follow steps 4-7 from Protocol 1, maintaining the low temperature throughout the irradiation.
Mandatory Visualization
Caption: Key pathways in Norrish type I cleavage and its common side reactions.
Caption: A logical workflow for troubleshooting common issues in Norrish type I reactions.
References
- 1. scispace.com [scispace.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 4. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressing photochemical reactions with quantized light fields - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethyl-1-phenylbutan-2-one
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one. The primary focus is on the Friedel-Crafts acylation route, a common but technically sensitive method for creating aryl ketones.
Primary Synthesis Route: Friedel-Crafts Acylation
The most direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with 3,3-dimethylbutanoyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] The reaction involves the formation of a resonance-stabilized acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with benzene.[4][5]
While effective, this reaction is not without its challenges. The acylium ion derived from 3,3-dimethylbutanoyl chloride is sterically hindered and can be prone to decarbonylation (loss of carbon monoxide) to form the highly stable tert-butyl carbocation. This can lead to the formation of an undesired alkylation byproduct, tert-butylbenzene (B1681246).[6] Careful control of reaction conditions is therefore critical to maximize the yield of the desired ketone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from general methods for Friedel-Crafts acylation.[2][5][7] Warning: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. 3,3-dimethylbutanoyl chloride is also corrosive and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood under anhydrous conditions.[7][8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (C₆H₆) - Caution: Carcinogen
-
3,3-Dimethylbutanoyl chloride (C₆H₁₁ClO)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (as solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3,3-dimethylbutanoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes. The formation of the acylium ion complex is exothermic.[5]
-
Benzene Addition: Following the acyl chloride addition, add anhydrous benzene (1.0 to 1.5 molar equivalents), also dissolved in dichloromethane, dropwise from the funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[9]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude this compound via vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation: Impact of Reaction Parameters
Optimizing the yield requires careful consideration of several variables. The following table summarizes the general effects of key parameters on Friedel-Crafts acylation reactions.
| Parameter | Condition | Effect on Yield & Selectivity | Rationale & Troubleshooting |
| Catalyst | Anhydrous AlCl₃, FeCl₃ | Critical. Must be anhydrous and used in stoichiometric amounts (at least 1.1 eq). | The Lewis acid is deactivated by moisture and complexes with the product ketone, removing it from the catalytic cycle.[8] Using old or improperly stored catalyst will significantly lower the yield. |
| Solvent | Dichloromethane, Carbon Disulfide (CS₂), Nitrobenzene (B124822) | High Impact. Non-polar solvents (CS₂, CH₂Cl₂) are common. | Solvent choice can influence catalyst activity and product selectivity. For some substrates, polar solvents like nitrobenzene can alter regioselectivity but are often more reactive and toxic.[9] |
| Temperature | 0 °C to Room Temp | Critical for Selectivity. Lower temperatures are preferred. | Higher temperatures can promote the decarbonylation of the pivaloyl-type acylium ion, leading to the formation of tert-butylbenzene as a major byproduct.[6][9] |
| Reaction Time | 2 - 6 hours | Moderate Impact. | Insufficient time leads to incomplete conversion. Excessively long times, especially at higher temperatures, can increase byproduct formation.[9] Monitor by TLC for optimal endpoint. |
| Reagent Purity | Anhydrous & High Purity | High Impact. | Water in reagents or solvents will quench the catalyst. Impurities in the starting materials can lead to side reactions and tar formation.[8] |
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision-making workflow for diagnosing the cause of low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is extremely low, and I recovered most of my starting material (benzene). What went wrong?
A1: This issue almost always points to a problem with the catalyst activation.
-
Catalyst Inactivity: The most common cause is the deactivation of the aluminum chloride catalyst by moisture.[8] AlCl₃ is extremely hygroscopic and will react with any water in your solvent, glassware, or reagents. This renders it ineffective for generating the acylium ion.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened, anhydrous grade solvents and reagents. Handle AlCl₃ quickly in a dry environment or glovebox.
-
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount (e.g., 1.1 equivalents) of AlCl₃. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction.[8] If you use a truly "catalytic" amount, the reaction will stop once all the catalyst is complexed.
-
Solution: Double-check your calculations and ensure you are using at least 1.1 molar equivalents of fresh, high-quality AlCl₃.
-
Q2: My main product isn't the ketone I expected. The NMR and mass spec suggest I've made tert-butylbenzene. Why did this happen?
A2: You have encountered a known side reaction for sterically hindered acyl chlorides. The intermediate acylium ion, [(CH₃)₃CCO]⁺, can lose a molecule of carbon monoxide (CO) to form a very stable tert-butyl carbocation, [(CH₃)₃C]⁺.[6] This carbocation then acts as the electrophile in a Friedel-Crafts alkylation reaction, leading to tert-butylbenzene instead of the desired ketone.
-
Cause: This decarbonylation is often promoted by higher reaction temperatures.
-
Solution: The best way to minimize this side reaction is to maintain strict temperature control. Keep the reaction temperature at 0-5 °C, especially during the addition of reagents. Running the reaction at lower temperatures disfavors the decarbonylation pathway, promoting the desired acylation.
Q3: The reaction mixture turned dark brown or black, and I got a lot of tar-like material in the workup. What causes this?
A3: Tar formation is usually a sign of decomposition or polymerization side reactions.
-
Excessive Heat: Overheating the reaction mixture is a primary cause. Friedel-Crafts reactions can be exothermic, and if the addition of reagents is too fast without adequate cooling, the temperature can run away, leading to degradation of starting materials and products.[9]
-
Impure Reagents: Impurities in the benzene or acyl chloride can also polymerize under the harsh, acidic conditions of the reaction.
-
Solution: Maintain careful temperature control throughout the reaction. Add reagents slowly to the cooled mixture. Ensure you are using high-purity, anhydrous starting materials.
-
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids can be used, though AlCl₃ is the most common and generally the most reactive for this type of acylation.[1] Ferric chloride (FeCl₃) is a milder and less expensive alternative that can sometimes provide better results with sensitive substrates. Other options include boron trifluoride (BF₃) and tin tetrachloride (SnCl₄). However, the reactivity and optimal conditions will vary, and you may need to screen different catalysts and temperatures to find the best system for this specific transformation.[10]
Q5: Why is a final water/acid quench necessary in the workup?
A5: The quench serves two critical purposes. First, it hydrolyzes and deactivates any remaining reactive species, including the AlCl₃ catalyst. Second, and most importantly, it breaks up the stable complex formed between the ketone product and the aluminum chloride.[4] The oxygen of the ketone's carbonyl group coordinates strongly to the AlCl₃, and this complex must be hydrolyzed to liberate the free ketone product for extraction and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. DSpace [open.bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quenching Photoreactions of Cyclopentenones
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the photoreactions of cyclopentenones.
Frequently Asked Questions (FAQs)
Q1: What is the primary excited state involved in cyclopentenone photoreactions? A1: The photoreactions of cyclopentenones, such as photodimerization, typically proceed through the first triplet excited state (T₁). This is because intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state is generally efficient for enones.
Q2: What are the common mechanisms for quenching cyclopentenone photoreactions? A2: Quenching of the cyclopentenone triplet state primarily occurs through two mechanisms:
-
Triplet-Triplet Energy Transfer (TTET): The excited cyclopentenone transfers its energy to a quencher molecule, returning the cyclopentenone to its ground state and promoting the quencher to its triplet state. This process is only efficient if the triplet energy of the quencher is lower than that of the cyclopentenone.
-
Electron Transfer: An electron is transferred between the excited cyclopentenone and the quencher, leading to the formation of radical ions. This can be either oxidative or reductive quenching, depending on the electron-donating or -accepting nature of the quencher.
Q3: Which types of molecules are effective quenchers for cyclopentenone triplets? A3: A variety of compounds can quench cyclopentenone triplets. Common examples include:
-
Conjugated Dienes: Such as piperylene and 2,5-dimethyl-2,4-hexadiene. They are classic triplet quenchers, although their efficiency with cyclopentenone can be lower than expected.[1]
-
Aromatic Hydrocarbons: Compounds like naphthalene (B1677914) can act as triplet quenchers provided their triplet energy is low enough.
-
Amines: Tertiary amines, such as triethylamine, can quench via an electron transfer mechanism.
-
Nitroxyl Radicals: Stable radicals like TEMPO are highly effective quenchers.
-
Oxygen: Molecular oxygen is a very efficient triplet quencher, which is why photoreactions are often performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I determine the quenching rate constant (k_q)? A4: The quenching rate constant is determined using Stern-Volmer analysis. This involves measuring the quantum yield (Φ) or the lifetime (τ) of the photoreaction at various quencher concentrations ([Q]). A plot of Φ₀/Φ (or τ₀/τ) versus [Q] should yield a straight line, where the slope is the Stern-Volmer constant (K_SV). The quenching rate constant (k_q) can then be calculated using the equation: K_SV = k_q * τ₀, where τ₀ is the lifetime of the triplet state in the absence of the quencher.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Quenching Observed | 1. Incorrect Quencher: The triplet energy of the quencher is higher than that of cyclopentenone (~73-74 kcal/mol), making energy transfer inefficient. | 1. Select a quencher with a triplet energy significantly lower than 74 kcal/mol for TTET. For electron transfer, choose a quencher with an appropriate redox potential. |
| 2. Insufficient Quencher Concentration: The concentration of the quencher is too low to compete effectively with other decay pathways of the triplet state. | 2. Increase the quencher concentration systematically. Perform a full Stern-Volmer analysis to find the effective concentration range. | |
| 3. Presence of Oxygen: Unwanted quenching by dissolved oxygen is interfering with the intended quencher. | 3. Thoroughly degas the solvent and reaction mixture by purging with an inert gas (N₂ or Ar) for at least 30 minutes or by using freeze-pump-thaw cycles. | |
| Formation of Unwanted Side Products | 1. Quencher Reactivity: The quencher is not inert and is participating in a photochemical reaction with the cyclopentenone or the solvent. | 1. Check the literature for the photochemical stability and reactivity of your chosen quencher under the reaction conditions. Consider using a more inert quencher. |
| 2. Secondary Photolysis: The primary photoproducts or the quencher itself are absorbing light and undergoing further reactions. | 2. Monitor the reaction at low conversion. Use light filters (e.g., Pyrex) to cut off low-wavelength UV that might excite the products. | |
| Non-Linear Stern-Volmer Plot | 1. Static and Dynamic Quenching: Both collisional (dynamic) quenching and ground-state complex formation (static) are occurring simultaneously. | 1. A non-linear (upward curving) Stern-Volmer plot can indicate mixed quenching. Analyze using a modified Stern-Volmer equation that accounts for both mechanisms. |
| 2. Quencher Absorbance: The quencher absorbs light at the excitation wavelength, reducing the photons available to excite the cyclopentenone (inner filter effect). | 2. Measure the UV-Vis absorption spectrum of the quencher. If there is significant overlap, correct the data for the inner filter effect or choose a different excitation wavelength where only the cyclopentenone absorbs. |
Quantitative Data
The following table summarizes key photophysical properties of 2-cyclopentenone and its self-quenching rate constant.
| Parameter | Value | Solvent | Reference |
| Triplet Energy (E_T) | 73-74 kcal/mol | - | N/A |
| Triplet Lifetime (τ₀) | 380 ± 75 ns | Acetonitrile (B52724) | [1] |
| Self-Quenching Rate Constant (k_sq) | 4.4 x 10⁸ M⁻¹s⁻¹ | Acetonitrile | N/A |
Experimental Protocols
Protocol: Stern-Volmer Analysis of a Cyclopentenone Photoreaction
This protocol describes how to determine the Stern-Volmer constant (K_SV) for the quenching of a cyclopentenone photoreaction (e.g., photodimerization) by an external quencher.
1. Materials and Equipment:
-
2-Cyclopentenone
-
Selected Quencher (e.g., trans-piperylene)
-
Spectroscopic grade solvent (e.g., acetonitrile or benzene)
-
Internal standard (e.g., dodecane)
-
Photoreactor (e.g., Rayonet reactor or a setup with a medium-pressure mercury lamp)
-
Pyrex reaction tubes or quartz cuvettes
-
Gas chromatograph-mass spectrometer (GC-MS) or HPLC
-
Inert gas source (Nitrogen or Argon)
2. Sample Preparation:
-
Prepare a stock solution of 2-cyclopentenone (e.g., 0.1 M) with a known concentration of an internal standard in the chosen solvent.
-
Prepare a high-concentration stock solution of the quencher.
-
In a series of volumetric flasks, add a constant volume of the cyclopentenone stock solution.
-
Add varying volumes of the quencher stock solution to create a series of samples with constant cyclopentenone concentration and increasing quencher concentration (e.g., 0 M, 0.001 M, 0.002 M, 0.005 M, 0.01 M).
-
Dilute all samples to the final volume with the solvent.
3. Photolysis Procedure:
-
Transfer an aliquot (e.g., 2 mL) of each sample to a separate Pyrex tube.
-
Seal the tubes with septa and thoroughly degas each sample by bubbling with nitrogen or argon for at least 30 minutes while cooling in an ice bath.
-
Place the tubes in the photoreactor in a merry-go-round apparatus to ensure even illumination.
-
Irradiate the samples for a predetermined time, ensuring the reaction conversion remains low (<15%) to avoid complications from product absorption or secondary reactions.
-
Include a "dark" control sample (wrapped in foil) to ensure no thermal reaction occurs.
4. Analysis:
-
After irradiation, analyze each sample by GC-MS or HPLC.
-
Determine the consumption of cyclopentenone relative to the internal standard. The quantum yield of the reaction (Φ) is proportional to the amount of reactant consumed.
-
Calculate the ratio Φ₀/Φ for each sample, where Φ₀ is the quantum yield of the sample with no quencher.
5. Data Interpretation:
-
Plot Φ₀/Φ on the y-axis against the quencher concentration [Q] on the x-axis.
-
Perform a linear regression on the data points. The plot should be linear if dynamic quenching is the sole mechanism.
-
The slope of the line is the Stern-Volmer constant, K_SV.
-
The quenching rate constant (k_q) can be calculated from the slope using the known triplet lifetime of cyclopentenone (τ₀ ≈ 380 ns): k_q = K_SV / τ₀.
Visualizations
Caption: Reaction and quenching pathways for excited cyclopentenone.
Caption: Experimental workflow for Stern-Volmer analysis.
Caption: Troubleshooting logic for low quenching efficiency.
References
Technical Support Center: Synthesis of Substituted Butanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted butanones. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. Low or No Product Yield
Q1: My reaction is resulting in a very low yield of the desired substituted butanone. What are the common causes and how can I troubleshoot this?
A1: Low yields in butanone synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: Many reagents, particularly Lewis acids like AlCl₃ used in Friedel-Crafts acylations, are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Purity: Use freshly purified or high-purity starting materials. For instance, in oxidations of 2-butanol, the purity of the alcohol can significantly impact the yield.[2]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions or incomplete conversion. Carefully calculate and measure the amounts of each reactant. In some cases, a slight excess of one reactant may be beneficial.[1]
-
-
Reaction Conditions:
-
Temperature Control: Reaction temperature is critical. For instance, in Friedel-Crafts acylation, lower temperatures (e.g., 0-5 °C) can favor the formation of the desired para-isomer and minimize side reactions.[1] In other reactions, insufficient temperature may lead to a sluggish or incomplete reaction.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Again, monitoring the reaction is key to determining the optimal reaction time.
-
-
Catalyst Activity:
-
Catalyst Deactivation: In catalytic reactions, the catalyst may become deactivated over time. For enzymatic reactions, factors like pH and temperature can significantly affect enzyme activity.[4]
-
Catalyst Loading: The amount of catalyst used can be optimized to improve yield.
-
Q2: I am attempting a biocatalytic synthesis of a substituted butanone and observing low conversion. What should I check?
A2: For biocatalytic processes, several factors are critical for success:
-
pH: Enzyme activity is highly dependent on pH. The optimal pH for dehydrogenases used in butanone synthesis can be alkaline (e.g., pH 8.0-11.0).[4] It is important to measure and adjust the pH of your reaction mixture to the optimum for your specific biocatalyst.[4]
-
Temperature: Biocatalytic reactions have an optimal temperature. For example, the synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone (B42824) using Candida krusei is optimal at 35°C.[5]
-
Cofactor Regeneration: Many enzymatic reductions or oxidations require cofactors like NADH or NADPH. Ensure that a proper cofactor regeneration system is in place.[5]
-
Enzyme Concentration: Increasing the concentration of the biocatalyst (e.g., wet cell weight) can lead to a faster reaction rate and higher conversion.[4]
2. Formation of Side Products and Impurities
Q3: My reaction is producing a significant amount of side products, making purification difficult. What are the common side reactions and how can I minimize them?
A3: The formation of side products is a common challenge. The type of side reaction depends on the synthetic route:
-
Friedel-Crafts Acylation:
-
Polysubstitution: The acylated product is less reactive than the starting material, which generally prevents multiple acylations.[6] However, using a large excess of the acylating agent can sometimes lead to di-acylated byproducts.[1]
-
Isomer Formation: Acylation of substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. Lowering the reaction temperature often increases the selectivity for the para isomer.[1]
-
-
Aldol Condensation:
-
Self-Condensation: In reactions involving aldehydes or ketones with α-hydrogens, self-condensation can be a significant side reaction.[4] Slow addition of one reactant to the other can sometimes minimize this.
-
-
Oxidation Reactions:
-
Over-oxidation: Oxidation of a secondary alcohol to a ketone can sometimes proceed further to cleave carbon-carbon bonds if the conditions are too harsh.
-
Byproduct Formation: The oxidation of 1,2-butanediol (B146104) can yield byproducts such as butanone, 1-butanol, and butanoic acid.[4]
-
-
Halogenation:
-
Polyhalogenation: The introduction of a halogen atom can activate the molecule for further halogenation. Careful control of stoichiometry is crucial.
-
Regioselectivity: In unsymmetrical ketones, halogenation can occur at different α-positions. The reaction conditions (e.g., acid or base catalysis) can influence the regioselectivity.
-
Q4: How can I effectively purify my substituted butanone from the reaction mixture?
A4: Purification strategies depend on the properties of the desired product and the impurities present. Common techniques include:
-
Distillation: For volatile butanones, fractional distillation under atmospheric or reduced pressure is a common and effective method for purification.[3][7]
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble or acid/base-soluble impurities.[2][7]
-
Recrystallization: If the substituted butanone is a solid at room temperature, recrystallization can be an excellent method for achieving high purity.
-
Derivatization: In some cases, the ketone can be converted to a crystalline derivative (e.g., a semicarbazone), which can be purified by recrystallization and then hydrolyzed back to the pure ketone.[8]
3. Stereoselectivity and Regioselectivity
Q5: I need to synthesize a specific stereoisomer of a substituted butanone. What are the key challenges and approaches?
A5: Achieving high stereoselectivity is a significant challenge in modern organic synthesis.[9] Several strategies can be employed:
-
Chiral Catalysts: The use of chiral metal complexes or organocatalysts can promote the formation of one enantiomer over the other.[9][10][11] Significant research has been dedicated to developing catalytic asymmetric methods for the synthesis of chiral butenolides and butyrolactones.[9][10][12]
-
Biocatalysis: Enzymes are inherently chiral and can exhibit high enantioselectivity. For example, the asymmetric reduction of 4-hydroxy-2-butanone using Candida krusei yields (R)-1,3-butanediol with high enantiomeric excess.[5][13]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[14]
Q6: How can I control the regioselectivity of a reaction to obtain the desired substituted butanone?
A6: Controlling where a functional group is introduced on a molecule is crucial.
-
Directing Groups: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, existing substituents on the aromatic ring direct the position of the incoming acyl group.
-
Steric Hindrance: Bulky reagents or catalysts can favor reaction at the less sterically hindered position.
-
Kinetic vs. Thermodynamic Control: In some reactions, the regioselectivity can be influenced by the reaction temperature and time. Lower temperatures and shorter reaction times often favor the kinetically controlled product, while higher temperatures and longer reaction times favor the thermodynamically more stable product.
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Synthesis of 1-Hydroxy-2-butanone
| Parameter | Chemical Synthesis (Oxidation of 1,2-Butanediol) | Enzymatic Synthesis (Whole-Cell Biocatalysis) |
| Catalyst/Enzyme | CuO:ZnO:ZrO₂:Al₂O₃ | Engineered E. coli expressing Butanediol Dehydrogenase (BDH) |
| Substrate | 1,2-Butanediol | Racemic 1,2-Butanediol |
| Product Yield | Molar fraction of 98.1%[15] | Up to 341.35 mM from (R)-1,2-BD; 188.80 mM from (S)-1,2-BD[15] |
| Space-Time Yield | 19.71 g/day [15] | Not explicitly reported, but biotransformation takes 12-24 hours[15] |
| Reaction Temperature | High temperatures | 30°C[15] |
| Reaction pH | Not specified (typically neutral or slightly alkaline) | 8.0[15] |
| Selectivity | Good selectivity with some byproducts (butanone, 1-butanol, butanoic acid)[15] | High chemo- and stereoselectivity |
Table 2: Biocatalytic Asymmetric Reduction of 4-Hydroxy-2-butanone
| Parameter | Value |
| Biocatalyst | Candida krusei ZJB-09162 |
| Substrate | 4-Hydroxy-2-butanone (4H2B) |
| Product | (R)-1,3-Butanediol |
| Optimal pH | 8.5[5] |
| Optimal Temperature | 35°C[5] |
| Conversion (at 45.0 g/L substrate) | 83.9%[5] |
| Product Titer (at 45.0 g/L substrate) | 38.7 g/L[5] |
| Enantiomeric Excess (ee) | 99.0%[5] |
Experimental Protocols
Protocol 1: Generalized Friedel-Crafts Acylation for the Synthesis of a Substituted Butanone
This protocol describes a general procedure for the acylation of an aromatic compound with butyryl chloride.
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Butyryl chloride
-
Aromatic substrate (e.g., anisole)
-
Crushed ice
-
Concentrated hydrochloric acid
-
-
Apparatus:
-
Oven-dried round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent in the round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add a solution of butyryl chloride (1.0 equivalent) in the same solvent dropwise from the dropping funnel.
-
After the addition of butyryl chloride, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).[1]
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
-
Protocol 2: Generalized Biocatalytic Reduction of a Butanone Derivative
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of a substituted butanone.
-
Materials:
-
Engineered E. coli cells expressing a suitable dehydrogenase
-
Substituted butanone substrate
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
-
Apparatus:
-
Conical flask
-
Shaking incubator
-
Centrifuge
-
-
Procedure:
-
Prepare a reaction mixture in the conical flask containing the potassium phosphate buffer.[15]
-
Add the wet induced cells to the buffer to a final concentration (e.g., 40 g/L).[15]
-
Add the substituted butanone substrate to the desired final concentration.
-
Add glucose to facilitate cofactor regeneration.
-
Carry out the reaction in a shaking incubator at the optimal temperature (e.g., 30°C) for a specified time (e.g., 12-24 hours).[15]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, centrifuge the reaction mixture to remove the cells.[15]
-
The supernatant containing the product can be further purified if necessary.
-
Visualizations
Caption: A general troubleshooting workflow for substituted butanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. web.njit.edu [web.njit.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification of 2-Butanone - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct catalytic asymmetric and anti-selective vinylogous addition of butenolides to chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 3,3-Dimethyl-1-phenylbutan-2-one
This technical support center provides guidance on the stability and storage of 3,3-Dimethyl-1-phenylbutan-2-one, addressing common issues researchers, scientists, and drug development professionals may encounter.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound.
Issue: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Recommended Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dry, well-ventilated area, ideally at 2-8°C, and protected from light.[1]
-
Assess Purity: Re-evaluate the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to check for the presence of degradation products.
-
Review Handling Procedures: Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials to minimize exposure to atmospheric conditions. For air-sensitive compounds, handling under an inert atmosphere (e.g., in a glovebox) is recommended.[2][3]
Issue: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products during the experiment.
Recommended Solution:
-
Investigate Potential Degradation Pathways:
-
Hydrolysis: The ketone functional group may be susceptible to hydrolysis, especially under strong acidic or basic conditions. Consider if your experimental conditions involve significant pH changes.
-
Oxidation: Aromatic ketones can undergo oxidation, potentially leading to the formation of esters or other oxidative cleavage products.[4][5][6] Evaluate if your reaction mixture contains oxidizing agents or is exposed to air for extended periods at elevated temperatures.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions in aromatic ketones.[7] Conduct experiments in amber glassware or protect the reaction setup from light.
-
-
Characterize Unknown Peaks: Employ techniques like LC-MS/MS or GC-MS to identify the mass of the unknown impurities, which can provide clues to their structure and formation pathway.
Issue: Loss of Compound Potency Over Time
Possible Cause: Gradual degradation of the compound in solution.
Recommended Solution:
-
Solvent Stability Study: The stability of this compound may vary in different solvents. It is soluble in organic solvents like alcohols and ethers.[1] Conduct a short-term stability study of your compound in the chosen experimental solvent. Analyze aliquots at different time points to monitor for any decrease in the parent compound peak and the appearance of degradation products.
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the risk of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound, which is a white or light yellow crystalline solid, should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, ideally refrigerated at 2-8°C.[1] It should be protected from light and moisture to prevent degradation.
Q2: How should I handle this compound in the laboratory?
A2: Handle the compound in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For transfers, especially if the compound is determined to be air-sensitive, consider using an inert atmosphere glovebox or Schlenk line techniques.[2][3][9][10]
Q3: Is this compound sensitive to light?
A3: Aromatic ketones, in general, can be susceptible to photodegradation.[7] It is best practice to store the compound in an amber vial or a light-blocking container and to protect experimental setups from direct light exposure.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure as an aromatic ketone, potential degradation pathways include:
-
Oxidation: The ketone group can be oxidized, particularly by strong oxidizing agents, which could potentially lead to ester formation (Baeyer-Villiger oxidation) or cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[4]
-
Photoreduction: In the presence of a hydrogen donor, aromatic ketones can undergo photoreduction to the corresponding alcohol.[7]
-
Reactions at the α-carbon: The carbon atom adjacent to the carbonyl group can be susceptible to reactions, especially under basic conditions where an enolate can be formed.
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: You can perform a forced degradation study. This involves subjecting the compound to various stress conditions that are more severe than your experimental conditions to predict its stability. Typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.[11]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[12]
-
Thermal Stress: Heating the solid compound and a solution of the compound.[11]
-
Photostability: Exposing the solid compound and a solution to a controlled light source (e.g., UV and visible light).[11]
Samples from these stress conditions should be analyzed by a stability-indicating analytical method, such as HPLC, to separate the parent compound from any degradation products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [13] |
| Molecular Weight | 176.25 g/mol | [13] |
| Appearance | White or light yellow crystalline solid | [1] |
| Melting Point | 41-45 °C | [1] |
| Solubility | Soluble in organic solvents (alcohols, ethers) | [1] |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Protect from light (e.g., amber vials) | To prevent photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas for long-term storage | To protect from moisture and oxidation. |
| Handling | Well-ventilated area, use appropriate PPE | To ensure laboratory safety. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for a defined period.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for a defined period.
-
Thermal Degradation (Solution): Heat a sample of the stock solution at 60°C for a defined period.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for a defined period. After the stress period, dissolve the solid in the solvent to the stock solution concentration.
-
Photostability: Expose a sample of the stock solution and a sample of the solid compound to a photostability chamber with a controlled light source (UV and visible light) for a defined period.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the peak of this compound from any potential degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for common stability issues.
Caption: Logical flow for a forced degradation study.
References
- 1. chembk.com [chembk.com]
- 2. ossila.com [ossila.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3,3-Dimethyl-1-phenylbutan-2-one.
Troubleshooting Guides
Effectively purifying this compound requires careful consideration of the potential impurities and the selection of an appropriate purification technique. This guide addresses common issues encountered during the purification process.
Common Problems and Solutions in Purification
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for nonpolar ketones include ethanol (B145695), hexane (B92381), or mixtures like ethanol/water or hexane/ethyl acetate (B1210297).[1][2]- Use the minimum amount of hot solvent necessary to dissolve the compound.[3]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small seed crystal of the pure compound to induce proper crystallization.[4] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase).- Improper column packing. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[5][6]- Ensure the silica (B1680970) gel is packed uniformly to prevent channeling. |
| Compound Degradation During Distillation | - The compound has a high boiling point and is sensitive to high temperatures. | - Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[7][8] |
| Persistent Impurities Detected by HPLC/GC | - Co-elution of impurities with the main compound.- Impurities may not be volatile (for GC) or lack a chromophore (for UV-HPLC). | - For HPLC, adjust the mobile phase composition or gradient, or try a column with a different stationary phase.[9]- For GC, optimize the temperature program.[10]- Consider derivatization to improve detection of certain impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
If synthesized via a Friedel-Crafts acylation reaction, common impurities include:
-
Unreacted starting materials: Such as benzene (B151609) or a substituted benzene, and 3,3-dimethylbutanoyl chloride.
-
Polysubstituted products: Where more than one acyl group is added to the aromatic ring.
-
Isomers: If a substituted benzene is used, different positional isomers can be formed.
-
Byproducts from the Lewis acid catalyst: The catalyst (e.g., AlCl₃) can complex with the product and needs to be completely removed during workup.[11][12][13]
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization: Is a good option if the crude product is a solid and a suitable solvent can be found. It is effective for removing small amounts of impurities.
-
Vacuum Distillation: Is suitable for this compound due to its relatively high boiling point, which helps to avoid thermal decomposition that might occur at atmospheric pressure.[7][8]
-
Flash Column Chromatography: Is a versatile technique for separating the target compound from impurities with different polarities.[5][6]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its structure (an aromatic ketone with a bulky alkyl group), consider the following:
-
Single Solvents: Alcohols like ethanol or methanol (B129727) can be effective.[2] Non-polar solvents like hexane may also work if the compound is not too soluble at room temperature.
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be used. Common pairs for compounds of this type include ethanol/water or ethyl acetate/hexane.[1] To use a solvent pair, dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1]
Q4: What are the recommended conditions for flash column chromatography?
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[5][6] The optimal ratio should be determined by TLC analysis to achieve good separation between your product and any impurities. Acetone can also be used as a polar solvent in place of ethyl acetate.[6][14]
Q5: How can I confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing purity.[9][10]
-
HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common setup for aromatic ketones.[15]
-
GC: Due to the volatility of the compound, GC is also a suitable method. A standard non-polar or moderately polar capillary column can be used.[10]
Quantitative purity is typically determined by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Experimental Protocols
General Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to find a suitable one or a solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the solid.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
General Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a solvent system using TLC that gives good separation of your product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the top of the silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. buschvacuum.com [buschvacuum.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. ursinus.edu [ursinus.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. teledynelabs.com [teledynelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: GC-MS Analysis of Ketone Photoproducts
Welcome to the technical support center for the GC-MS analysis of ketone photoproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of complex ketone mixtures generated from photochemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I seeing poor peak shapes (tailing or fronting) for my ketone photoproducts?
A: Poor peak shape is a common issue that can compromise resolution and quantification.
-
Peak Tailing: This is often caused by active sites in the GC system that interact with the polar ketone functional groups.[1]
-
Cause: Active sites in the inlet liner, column contamination, or improper column installation.[1]
-
Solution:
-
Inlet Maintenance: Replace the inlet liner with a deactivated one. Glass wool liners can aid in sample vaporization but can also be a source of activity.[1]
-
Column Conditioning: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.
-
Column Choice: Ensure you are using a column with appropriate deactivation for polar analytes. "Ultra inert" or "MS-grade" columns are recommended.[1]
-
Derivatization: Convert ketones to less polar derivatives (e.g., oximes) to reduce interactions with active sites.
-
-
-
Peak Fronting: This typically indicates column overloading or a mismatch in solvent polarity.
-
Cause: The sample concentration is too high, or the injection solvent is incompatible with the stationary phase.
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample.
-
Adjust Injection Volume: Decrease the injection volume.
-
Solvent Matching: Ensure the injection solvent is compatible with the column's stationary phase.
-
-
Q2: My chromatogram shows a high or rising baseline (column bleed). What can I do?
A: A high baseline, often referred to as column bleed, can obscure small peaks and affect integration. It is the result of the stationary phase degrading and eluting from the column.
-
Cause:
-
Solution:
-
Verify Column Temperature: Check that the oven temperature program does not exceed the column's specified maximum temperature.
-
Check for Leaks: Use an electronic leak detector to ensure the system is free of oxygen leaks, especially after changing a cylinder or performing maintenance.
-
Install Gas Purifiers: Use high-quality oxygen and moisture traps on your carrier gas line.
-
Column Conditioning: Bake out the column at its maximum isothermal temperature for a few hours to remove contaminants.
-
Q3: I am observing multiple peaks for a single ketone photoproduct. Why is this happening?
A: The presence of multiple peaks for a single compound can be due to isomerization, either in the sample or during the analysis.
-
Cause:
-
Isomer Formation: Photochemical reactions can often produce a mixture of structural isomers or stereoisomers.
-
Derivatization Artifacts: Derivatization of unsymmetrical ketones can lead to the formation of syn- and anti-isomers of the derivative (e.g., oximes), which may separate chromatographically.[2]
-
On-Column Isomerization: Thermally labile photoproducts may isomerize in the hot GC inlet or on the column.
-
-
Solution:
-
Confirm Isomer Identity: Use mass spectrometry to confirm if the multiple peaks have the same mass spectrum, which is indicative of isomers.
-
Optimize Derivatization: Adjust derivatization reaction conditions (temperature, time) to favor the formation of a single isomer if possible. Often, summing the peak areas of the isomers is necessary for quantification.[2]
-
Lower Inlet Temperature: If thermal isomerization is suspected, try reducing the injector temperature.
-
Use a More Inert System: A highly deactivated system can minimize on-column isomerization.
-
Q4: I am not seeing any peaks, or the response is very low for my ketone photoproducts. What should I check?
A: A complete loss of signal or a significant decrease in response can be due to a number of factors from sample introduction to detection.
-
Cause:
-
Syringe/Injector Issue: A blocked syringe or a leak in the injector.[3]
-
Sample Degradation: Ketone photoproducts may be unstable and degrade in the vial or during injection.
-
Derivatization Failure: The derivatization reaction may be incomplete or have failed.
-
Detector Malfunction: The mass spectrometer may not be functioning correctly (e.g., burnt-out filament).[3]
-
-
Solution:
-
Check the Syringe and Septum: Ensure the syringe is clean and functioning, and that the septum is not cored.
-
Verify Sample Integrity: Prepare a fresh sample and analyze it promptly.
-
Confirm Derivatization: Analyze a known ketone standard that has undergone the same derivatization procedure.
-
Check MS Tune: Run a system tune to ensure the mass spectrometer is performing optimally.[3]
-
Quantitative Data Summary
When analyzing multiple photoproducts across different reaction conditions, a structured table is essential for comparing results.
| Photoproduct | Retention Time (min) | Target Ion (m/z) | Concentration (µg/mL) - Condition A | Concentration (µg/mL) - Condition B | % RSD (n=3) - Condition A | % RSD (n=3) - Condition B |
| Ketone 1 | 12.45 | 152 | 45.2 | 89.7 | 4.5 | 3.8 |
| Ketone 2 | 14.82 | 166 | 23.1 | 15.4 | 5.1 | 6.2 |
| Isomer 2a | 15.10 | 166 | 11.5 | 7.7 | 5.3 | 6.5 |
| Ketone 3 | 18.21 | 180 | 10.8 | 32.1 | 7.8 | 5.9 |
This table presents example data for illustrative purposes.
Experimental Protocols
Detailed Methodology for Oximation of Ketone Photoproducts
This protocol describes the derivatization of ketones to their corresponding oximes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a common reagent that improves chromatographic behavior and detection sensitivity.[2]
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the photoproduct mixture into a 2 mL autosampler vial.
-
If the sample is in a non-aqueous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., pyridine).
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL solution of PFBHA in pyridine.
-
Add 50 µL of the PFBHA solution to the sample vial.
-
Add an internal standard if quantitative analysis is being performed.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[2]
-
-
Work-up:
-
After cooling to room temperature, add 500 µL of hexane (B92381) and 500 µL of ultrapure water.
-
Vortex for 1 minute to extract the oxime derivatives into the hexane layer.
-
Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.
-
Visualizations
Experimental Workflow for GC-MS Analysis of Ketone Photoproducts
Caption: A typical workflow for the analysis of ketone photoproducts.
Troubleshooting Decision Tree for Common GC-MS Issues
Caption: A logical guide for troubleshooting common GC-MS problems.
References
Factors affecting the rate of Norrish type reactions
Welcome to the technical support center for Norrish type reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural factors that determine whether a ketone undergoes a Norrish Type I or Type II reaction?
A1: The competition between Norrish Type I (α-cleavage) and Type II (γ-hydrogen abstraction) pathways is primarily dictated by the molecular structure of the carbonyl compound.
-
For Norrish Type I reactions, the rate and efficiency are highly dependent on the stability of the alkyl and acyl radicals formed upon cleavage. The reaction preferentially cleaves the α-carbon bond that results in the more stable radical.[1][2] For instance, the cleavage of 2-butanone (B6335102) predominantly yields ethyl radicals over the less stable methyl radicals.[1][3] Therefore, ketones with more substituted α-carbons are more likely to undergo a Type I reaction.[1][3]
-
For Norrish Type II reactions, the primary requirement is the presence of an accessible hydrogen atom on the γ-carbon.[1][4] The reaction proceeds via a six-membered cyclic transition state. The conformation of the molecule must allow the carbonyl oxygen to approach the γ-hydrogen. Factors that favor this conformation, such as specific alkyl chain conformations, will increase the rate of the Type II reaction.[5][6]
The relationship between these pathways is illustrated in the diagram below.
Caption: Competing Norrish Type I and Type II reaction pathways from an excited carbonyl state.
Q2: How does the solvent affect the rate and product distribution of Norrish reactions?
A2: Solvents can have a significant impact on both the efficiency and the outcome of Norrish reactions.
-
Norrish Type I: In solution, especially at lower temperatures, the "cage effect" can lead to the recombination of the initially formed radical pair, which suppresses the net reaction and lowers the quantum yield.[7] Polar protic solvents like alcohols can react with the acyl radical intermediate, leading to the formation of a ketene, which is then trapped by the solvent to form an ester.[8]
-
Norrish Type II: Solvent polarity can influence the lifetime of the 1,4-biradical intermediate and, consequently, the ratio of elimination to cyclization (Norrish-Yang) products. For example, in some systems, a nonpolar solvent may favor one cyclobutanol (B46151) isomer, while a polar solvent favors another.[9] Hydrogen-bonding solvents can also suppress the reverse hydrogen transfer from the biradical back to the starting ketone, potentially increasing the overall quantum yield.[1]
Q3: My Norrish Type I reaction has a very low quantum yield in solution. What could be the cause?
A3: A low quantum yield for a Type I reaction in solution is a common issue, often related to temperature and solvent effects.
-
Temperature: The quantum yield of Type I reactions in solution is highly temperature-dependent. At room temperature, the "cage effect" is very efficient, causing the geminate radical pair to recombine before they can diffuse apart or react further.[7] Increasing the temperature provides the radicals with enough kinetic energy to escape this solvent cage, thus increasing the quantum yield.[7]
-
Radical Stability: If the α-cleavage does not lead to stabilized radicals (e.g., tertiary or benzylic), the activation energy for the cleavage will be high, and other deactivation pathways may dominate.
-
Solvent Viscosity: Higher solvent viscosity can enhance the cage effect and reduce the quantum yield.
The table below presents data on how temperature affects the quantum yield of the Norrish Type I decomposition of di-n-propyl ketone.
| Temperature (°C) | Quantum Yield (Φ) in Paraffinoid Solution (Type I) | Quantum Yield (Φ) in Gas Phase (Type I) |
| ~20 | ~0 | 0.37 |
| 100 | 0.3 | 0.36 |
| Data sourced from Bamford and Norrish.[7] |
Troubleshooting Guide
Problem: My photochemical reaction is not working as expected. How can I troubleshoot it?
A: Use the following flowchart to diagnose common issues in Norrish type reactions.
Caption: A troubleshooting flowchart for common issues in Norrish type reactions.
Experimental Protocols
Q4: What is a general experimental protocol for running a Norrish reaction?
A4: The following protocol outlines a typical procedure for a solution-phase photochemical reaction. The specific substrate, solvent, and irradiation time will need to be optimized for your system.
General Protocol for a Solution-Phase Photochemical Reaction
-
Solution Preparation:
-
Dissolve the carbonyl compound (e.g., 1.0 mmol) in the chosen solvent (e.g., 100 mL of methanol, benzene, or acetonitrile) in a quartz or Pyrex reaction tube, depending on the required wavelength.[10]
-
The choice of glassware is critical as standard borosilicate glass (Pyrex) cuts off UV light below ~290 nm, while quartz is transparent to a much wider range of UV light.
-
-
Degassing:
-
It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can quench the excited triplet state of the ketone.
-
Bubble an inert gas (e.g., argon or nitrogen) through the solution for 25-30 minutes.[10] Alternatively, perform several freeze-pump-thaw cycles for more rigorous degassing.
-
-
Irradiation:
-
Place the sealed reaction tube in a photochemical reactor (e.g., a Rayonet reactor).[10]
-
Irradiate the solution using lamps with the appropriate wavelength (e.g., 300 nm) for the desired electronic transition of the carbonyl compound.[10]
-
Maintain a constant temperature, if necessary, by using a cooling/heating system.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR.
-
-
Workup and Analysis:
-
Once the reaction is complete, remove the solvent under reduced pressure.[10]
-
Purify the residue using an appropriate technique, such as silica (B1680970) gel column chromatography.[10]
-
Characterize the products using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their structure and determine the yield.[11]
-
The workflow for this process is visualized below.
Caption: A typical experimental workflow for a preparative photochemical Norrish reaction.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. 289. Primary photochemical reactions. Part XII. The effect of temperature on the quantum yield of the decomposition of di-n-propyl ketone in the vapour phase and in solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Polymer Photo-oxidation with Ketone Additives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ketone additives to prevent the photo-oxidation of polymers. Below, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing the efficacy of photostabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ketone additives protect polymers from photo-oxidation?
A1: Ketone additives, particularly aromatic ketones like benzophenones, primarily function as ultraviolet (UV) absorbers.[1] Their molecular structure enables them to absorb damaging UV radiation in the 300-400 nm range and dissipate the energy as harmless heat through the polymer chain.[2][3] This process prevents the UV light from initiating degradation reactions, such as chain scission and crosslinking, within the polymer backbone, thereby preserving its mechanical properties and appearance.[4][5][6]
Q2: What are the most common types of ketone-based UV absorbers?
A2: The most widely used class of ketone-based UV absorbers is the benzophenones.[1][7] Specific derivatives, such as 2-hydroxy-4-alkoxybenzophenones and 4,4'-dihydroxybenzophenone, are frequently synthesized and incorporated into various polymers, including PVC and polyolefins, to provide protection against UV degradation.[2][8][9]
Q3: What is the optimal concentration for ketone additives in a polymer formulation?
A3: The ideal concentration of a ketone additive depends on several factors, including the specific polymer, the material's thickness, and the anticipated level of UV exposure in its application.[2] Generally, for benzophenone-type UV absorbers, concentrations range from 0.05% to 2.0% by weight.[2] For more demanding applications with prolonged or high-intensity UV exposure, concentrations may be increased up to 5%.[2] It is highly recommended to conduct a dose-response study to determine the most effective concentration for your specific system.[2]
Q4: How do ketone additives work in conjunction with other stabilizers like HALS?
A4: Ketone additives (UV absorbers) and Hindered Amine Light Stabilizers (HALS) offer a synergistic protective effect. While ketones absorb UV radiation to prevent the initial formation of free radicals, HALS function by scavenging any free radicals that may still form.[2][4] This dual-action approach provides more comprehensive and long-term protection against photodegradation than either additive could achieve alone.[2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving ketone additives for polymer photostabilization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellowing of the polymer despite the presence of the additive. | 1. Insufficient concentration of the ketone UV absorber.[2] 2. Photo-oxidation of the polymer itself or other additives.[2] 3. Degradation of the ketone additive, potentially via a photo-Fries rearrangement, forming colored byproducts.[4] 4. Presence of impurities that act as catalysts for degradation.[4] | 1. Increase the additive concentration. Perform a dose-response study to find the optimal level (typically 0.05% to 2.0%).[2] 2. Incorporate a co-stabilizer, such as a Hindered Amine Light Stabilizer (HALS), to scavenge free radicals.[2][4] 3. Select a more stable UV absorber or a synergistic blend of stabilizers. 4. Ensure the use of high-purity polymers and additives.[2] |
| Loss of mechanical properties (e.g., embrittlement, cracking, loss of tensile strength). | 1. Chain scission in the polymer backbone due to incomplete UV absorption.[2] 2. Leaching or migration of the ketone additive out of the polymer matrix over time.[2] 3. Inadequate or non-uniform dispersion of the additive within the polymer.[2] | 1. Increase the concentration of the UV absorber or combine it with a HALS for more robust protection.[2] 2. Consider using a higher molecular weight or a polymer-bound UV absorber to improve compatibility and reduce migration.[8] 3. Optimize processing conditions (e.g., melt blending) to ensure a homogeneous distribution of the stabilizer.[2] |
| Inconsistent results between experimental batches. | 1. Variations in sample preparation, such as film thickness or surface smoothness.[2] 2. Fluctuations in the UV light source's intensity or spectral output in the accelerated weathering chamber.[2] 3. Contamination of the polymer or additives with photosensitive impurities.[2] | 1. Standardize the sample preparation protocol to ensure consistency across all batches.[2] 2. Calibrate and regularly monitor the irradiance of the UV lamps in your testing equipment.[2] 3. Use high-purity grade materials and ensure clean handling procedures to prevent contamination.[2] |
Quantitative Data: Benzophenone UV Absorber Performance
The following table summarizes typical loading levels for benzophenone-type UV absorbers and their general performance characteristics.
| Additive Concentration (% weight) | Performance Level | Typical Application |
| 0.05 - 1.0 | Standard Protection | General-purpose plastics with moderate UV exposure. |
| 1.0 - 2.0 | Enhanced Protection | Materials requiring long-term outdoor durability.[2] |
| 2.0 - 5.0 | High Performance | Demanding applications with extreme or prolonged UV exposure (e.g., roofing, automotive).[2] |
Experimental Protocols & Visualizations
Mechanism of Polymer Photo-oxidation and Stabilization
The photo-oxidation of polymers is a radical chain reaction initiated by UV light. Ketone-based UV absorbers protect the polymer by interrupting the initial step of this process.
Caption: Mechanism of photo-oxidation and UV absorber intervention.
Experimental Workflow: Evaluating Photostabilizer Efficacy
A systematic workflow is crucial for obtaining reliable and reproducible results when testing the effectiveness of ketone additives.
Caption: Workflow for testing polymer photostabilizer performance.
Protocol 1: Accelerated Weathering Test
This protocol simulates the long-term effects of sunlight in a laboratory setting to quickly evaluate the performance of stabilizing additives.
-
Sample Preparation: Prepare polymer films or plaques of consistent thickness (e.g., 100 µm) containing varying concentrations of the ketone additive (e.g., 0%, 0.5%, 1.0%, 2.0% by weight). Ensure homogeneous dispersion of the additive through a method like melt blending.
-
Initial Measurements: Before exposure, characterize all samples.
-
Colorimetry: Measure the initial color values (e.g., CIE Lab*) to establish a baseline.
-
Mechanical Testing: Measure initial tensile strength, elongation at break, and impact strength.
-
Spectroscopy: Obtain an initial FTIR spectrum to identify characteristic polymer peaks.
-
-
Accelerated Weathering: Place the samples in a QUV accelerated weathering tester or a xenon arc chamber. Set the conditions to simulate a relevant outdoor environment (e.g., ASTM G154 or G155 standards), controlling for UV irradiance, temperature, and humidity/condensation cycles.
-
Periodic Evaluation: Remove the samples at predetermined intervals (e.g., every 100 or 250 hours).
-
Post-Exposure Analysis: After each interval, repeat the characterization measurements from Step 2.
-
Data Analysis: Plot the change in properties (e.g., yellowing index, percent retention of tensile strength) as a function of exposure time for each additive concentration. Compare the degradation rates of stabilized samples against the control (0% additive) to determine the additive's efficacy.
Protocol 2: Assessing Degradation with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes in a polymer as it undergoes photo-oxidation.
-
Sample Setup: Use thin polymer films (25-50 µm) to ensure the infrared beam can pass through.
-
Initial Spectrum: Record a baseline FTIR spectrum of the unexposed sample (both control and stabilized versions).
-
Exposure: Subject the films to UV radiation as described in the accelerated weathering protocol.
-
Spectral Acquisition: At regular time intervals, remove the films and record their FTIR spectra.
-
Data Analysis:
-
Monitor the growth of the carbonyl index . Photo-oxidation leads to the formation of carbonyl groups (C=O), which appear as a broad peak in the 1700-1750 cm⁻¹ region of the spectrum.[10]
-
Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending peak).
-
A slower rate of increase in the carbonyl index for a stabilized sample compared to a control indicates effective photostabilization.
-
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and resolve common experimental issues systematically.
Caption: Decision flowchart for troubleshooting poor photostabilization.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials - Google Patents [patents.google.com]
- 10. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Optimizing Photochemical Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their photochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is quantum yield (Φ) and why is it a critical parameter in photochemical reactions?
A1: The quantum yield (Φ) of a photochemical reaction measures its efficiency. It is defined as the number of specific events (e.g., molecules of product formed) that occur per photon absorbed by the system.[1] A quantum yield of 1 indicates that every absorbed photon leads to the desired event, representing perfect efficiency.[1] A value less than 1 suggests that other processes, such as heat dissipation or non-radiative decay, are competing with the desired photochemical reaction.[2][3] In some cases, particularly in photo-induced chain reactions, the quantum yield can be greater than 1.[4] Optimizing for a high quantum yield is often more critical than optimizing for product yield alone, as it directly impacts the reaction's efficiency, cost-effectiveness, and scalability.
Q2: How does the choice of light source impact a photochemical experiment?
A2: The light source is a critical component of any photochemical setup. Key considerations include:
-
Wavelength: The emitted wavelength(s) must overlap with the absorption spectrum of the photocatalyst or reactant to initiate the desired photochemical process.[5][6]
-
Intensity (Photon Flux): The light intensity, or photon flux, influences the reaction rate. However, excessively high intensity can lead to unwanted side reactions or degradation of the catalyst and products.[5]
-
Uniformity: Ensuring uniform irradiation of the reaction mixture is crucial for reproducibility and consistent results.[7] Non-uniform illumination can create "hot spots" with high reaction rates and "dark zones" with little to no reaction.
Q3: What are the essential components of a photochemical reactor?
A3: A typical photochemical reactor consists of:
-
A Reaction Vessel: This must be made of a material that is transparent to the wavelengths of light being used (e.g., quartz for UV reactions, Pyrex for some visible light reactions).[5][6]
-
A Light Source: As discussed above, this needs to be carefully selected based on the reaction requirements.[5][6]
-
A Cooling System: Photochemical reactions and their light sources can generate significant heat. A cooling system is often necessary to maintain a constant and optimal reaction temperature.[5][6]
-
A Stirring Mechanism: To ensure a homogeneous reaction mixture and uniform exposure to light.[6]
Q4: How can I determine the photon flux of my photoreactor?
A4: The photon flux of a photoreactor can be determined using a technique called actinometry.[7][8] This involves irradiating a chemical actinometer, a solution with a known quantum yield, and measuring the rate of the photochemical reaction.[7][8] By knowing the quantum yield and the rate of reaction, the number of photons entering the system can be calculated. Ferrioxalate (B100866) actinometry is a common and well-established method.[7][8]
Troubleshooting Guides
Low Reaction Conversion or Yield
Low conversion or yield is a frequent issue in photochemical experiments. The following table summarizes potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Incorrect Wavelength: The light source's emission spectrum does not sufficiently overlap with the reactant's or photocatalyst's absorption spectrum. | Verify the absorption spectrum of your light-absorbing species. Ensure your light source emits at the appropriate wavelength. Consider using a different light source or photosensitizer. |
| Insufficient Light Intensity: The photon flux is too low to drive the reaction at a reasonable rate. | Measure the photon flux of your reactor using actinometry. If low, consider moving the light source closer to the reaction vessel or using a more powerful lamp. | |
| Catalyst Deactivation: The photocatalyst may be degrading under the reaction conditions or due to impurities. | Ensure the purity of all reagents and solvents. Degas the solvent to remove oxygen, which can act as a quencher.[2] Perform control experiments to assess catalyst stability. | |
| Poor Mixing: Inadequate stirring can lead to non-uniform irradiation and concentration gradients.[9] | Increase the stirring rate. For viscous solutions, consider a different reactor design that promotes better mass transfer. | |
| Reaction starts but then stops | Product Inhibition/Degradation: The product may be absorbing the incident light, preventing it from reaching the reactants, or the product itself may be photosensitive and degrading. | Monitor the reaction progress over time. If product inhibition is suspected, consider a flow reactor setup where the product is continuously removed. Test the photostability of your product under the reaction conditions. |
| Reagent Depletion: A key reagent may be consumed, leading to the cessation of the reaction. | Ensure all reagents are present in the correct stoichiometric ratios. | |
| Inconsistent results between batches | Variability in Reactor Setup: Small changes in the distance of the light source, reaction volume, or vessel position can significantly alter the photon flux.[7] | Standardize the experimental setup meticulously. Use a fixed geometry for the light source and reaction vessel. Always perform actinometry when the setup is changed. |
| Temperature Fluctuations: Photochemical reactions can be sensitive to temperature changes. | Use a reliable cooling system to maintain a constant temperature.[5][6] Monitor the internal temperature of the reaction. |
Low Quantum Yield (Φ)
A low quantum yield indicates an inefficient photochemical process. The following troubleshooting workflow can help identify and address the root cause.
Experimental Protocols
Protocol 1: Ferrioxalate Actinometry for Photon Flux Determination
This protocol outlines the steps for determining the photon flux of a photoreactor using potassium ferrioxalate actinometry.[7][8] This procedure should be performed in a darkened room.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Reaction vessel identical to the one used for experiments
Procedure:
-
Preparation of Actinometer Solution: In the dark, dissolve a known mass of potassium ferrioxalate in 0.05 M H₂SO₄ to prepare a solution of known concentration (e.g., 0.006 M). This solution is light-sensitive and should be handled in the dark or under red light.
-
Irradiation: Place a known volume of the actinometer solution in the reaction vessel and position it in the photoreactor exactly as you would for your experiment. Irradiate the solution for a specific, short period (e.g., 10, 20, 30 seconds). The irradiation time should be chosen so that the conversion is less than 10%.
-
Sample Analysis:
-
Immediately after irradiation, take a precise aliquot of the irradiated solution.
-
Add this aliquot to a volumetric flask containing the 1,10-phenanthroline solution and the sodium acetate buffer. This will form a stable, colored complex with the Fe²⁺ ions produced during the irradiation.
-
Dilute to the mark with deionized water and allow the color to develop for at least 30 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate. Treat these standards in the same way as the irradiated samples (i.e., add phenanthroline and buffer) and measure their absorbance to construct a calibration curve of absorbance versus Fe²⁺ concentration.
-
Calculation of Photon Flux:
-
From the absorbance of the irradiated sample and the calibration curve, determine the concentration of Fe²⁺ produced.
-
Calculate the number of moles of Fe²⁺ formed.
-
Using the known quantum yield of ferrioxalate actinometer at the irradiation wavelength, calculate the number of photons absorbed.
-
The photon flux is the number of photons absorbed per unit time.
-
Protocol 2: Relative Quantum Yield Measurement
This protocol describes how to determine the quantum yield of a fluorescent compound relative to a known standard.[10]
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Compound of interest (sample)
-
Quantum yield standard with known Φ and similar emission range
-
Solvent in which both sample and standard are soluble and stable
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurement.
-
Measure Fluorescence Spectra:
-
Using the fluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.[11]
-
Record the spectrum of a solvent blank as well.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. Shedding Light on the Design and Operation of Photochemical Reactors | Official Blog Shilpent [blog.shilpent.com]
- 6. amarequip.com [amarequip.com]
- 7. hepatochem.com [hepatochem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. edinst.com [edinst.com]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Norrish Type I and Type II Reactions for Researchers
In the realm of photochemistry, the Norrish reactions, named after Nobel laureate Ronald George Wreyford Norrish, represent fundamental processes in the photochemistry of carbonyl compounds. These reactions, broadly classified into Type I and Type II, describe the photochemical cleavage of aldehydes and ketones, leading to a variety of radical intermediates and final products. Understanding the nuances between these two reaction types is critical for researchers in organic synthesis, polymer chemistry, and atmospheric sciences, as the outcome of a photochemical process can be steered towards a desired product by controlling the reaction conditions. This guide provides a detailed comparison of Norrish Type I and Type II reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in their practical applications.
At a Glance: Norrish Type I vs. Type II
| Feature | Norrish Type I Reaction | Norrish Type II Reaction |
| Primary Process | α-cleavage (homolytic cleavage of the C-C bond adjacent to the carbonyl group) | Intramolecular γ-hydrogen abstraction by the excited carbonyl group |
| Key Intermediate | Acyl radical and alkyl radical pair | 1,4-biradical |
| Typical Substrates | Aldehydes and ketones, particularly those lacking a γ-hydrogen or where the α-substituent forms a stable radical. | Ketones and aldehydes possessing an accessible γ-hydrogen. |
| Major Products | Alkanes, alkenes, carbon monoxide, and products from radical recombination or disproportionation. | Alkenes (from β-cleavage) and cyclobutanes (from cyclization, also known as the Norrish-Yang reaction).[1] |
| Influencing Factors | Stability of the resulting alkyl and acyl radicals, solvent viscosity ("cage effect").[2] | Presence of an abstractable γ-hydrogen, flexibility of the alkyl chain, solvent polarity.[3][4] |
Delving into the Mechanisms
The initial step in both Norrish reactions is the absorption of a photon by the carbonyl compound, promoting it from the ground state (S₀) to an excited singlet state (S₁).[5][6] From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a triplet state (T₁), or it can react directly from the S₁ state.[5][6] The subsequent steps diverge, defining the two reaction pathways.
Norrish Type I: The α-Cleavage Pathway
The hallmark of the Norrish Type I reaction is the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position).[6] This cleavage results in the formation of an acyl radical and an alkyl radical.[7] The stability of the generated radicals significantly influences the reaction's efficiency.[6] For instance, the photolysis of 2-butanone (B6335102) preferentially yields the more stable ethyl radical over the methyl radical.[6]
The primary radical pair can then undergo several secondary reactions:
-
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a second alkyl radical.[7]
-
Recombination: The radical fragments can recombine to reform the starting material or form new C-C bonds.[6][7]
-
Disproportionation: A hydrogen atom can be transferred from one radical to another, yielding an alkane and an alkene.[7]
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.
Norrish Type II: Intramolecular Hydrogen Abstraction
The Norrish Type II reaction is a two-step process that occurs in carbonyl compounds containing a hydrogen atom on the γ-carbon. The excited carbonyl oxygen abstracts this γ-hydrogen through a six-membered cyclic transition state, forming a 1,4-biradical intermediate.[1][6]
This biradical is the pivotal intermediate that determines the final product distribution. It can undergo one of two main secondary reactions:
-
β-Cleavage (Fragmentation): The Cα-Cβ bond cleaves, resulting in the formation of an enol and an alkene. The enol subsequently tautomerizes to the more stable keto form.[1]
-
Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a cyclobutanol (B46151) derivative.[1]
The competition between these two pathways is influenced by factors such as the substitution pattern of the ketone and the reaction conditions.[1]
References
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Photochemistry of 3,3-Dimethyl-1-phenylbutan-2-one and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
The photochemical behavior of ketones is a cornerstone of organic photochemistry, with significant implications for synthetic chemistry, materials science, and drug development. The susceptibility of the carbonyl group to excitation by ultraviolet light initiates a cascade of reactions, primarily the Norrish Type I and Type II pathways, leading to a variety of products. This guide provides a comparative analysis of the photochemical properties of 3,3-dimethyl-1-phenylbutan-2-one, a benzyl-substituted tert-butyl ketone, with other representative aliphatic and aromatic ketones. Understanding these differences is crucial for predicting photoreactivity, designing novel photosensitive materials, and assessing the photostability of drug candidates.
Executive Summary
This compound exhibits distinct photochemical behavior due to the combined influence of its bulky tert-butyl group and the phenyl chromophore. This guide will delve into the mechanistic pathways of its photodegradation and compare its reactivity with ketones such as pinacolone (B1678379) and acetophenone (B1666503). Key comparative metrics, including quantum yields and product distributions, are presented to provide a clear understanding of their relative photochemical labilities.
Photochemical Reaction Mechanisms: Norrish Type I and Type II
The photochemistry of ketones is largely dictated by two primary processes upon excitation of the carbonyl group:
-
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond, generating two radical intermediates. The stability of these resulting radicals significantly influences the reaction's efficiency. For this compound, α-cleavage can produce a stable tert-butyl radical and a benzylacyl radical.
-
Norrish Type II Reaction: This intramolecular reaction occurs in ketones possessing a γ-hydrogen. It proceeds via the abstraction of this hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then either cleave to form an enol and an alkene or cyclize to yield a cyclobutanol (B46151) derivative. Due to its structure, this compound lacks γ-hydrogens and is therefore not expected to undergo a Norrish Type II reaction.
Comparative Photochemical Data
The following table summarizes the key photochemical parameters for this compound and other selected ketones.
| Ketone | Structure | Primary Photoreaction | Quantum Yield (Φ) | Major Products | Reference(s) |
| This compound | Ph-CH₂-CO-C(CH₃)₃ | Norrish Type I | Data not found | Expected: 1,1-dimethylethyl radical, benzyl (B1604629) radical, carbon monoxide, bibenzyl | - |
| Pinacolone | CH₃-CO-C(CH₃)₃ | Norrish Type I | ~0.1 (in hexane) | Methane, isobutene, carbon monoxide, ethane, 2,2,3,3-tetramethylbutane | [1][2] |
| Acetophenone | Ph-CO-CH₃ | Photoreduction | ~0.9 (triplet) | Pinacol-type products (in hydrogen-donating solvents) | [3][4] |
| Di-tert-butyl ketone | (CH₃)₃C-CO-C(CH₃)₃ | Norrish Type I | ~0.7 (in hexane) | Isobutane, isobutene, carbon monoxide, 2,2,3,3-tetramethylbutane | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible photochemical studies. Below are representative protocols for determining quantum yields and analyzing photoproducts.
Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the number of moles of a product formed or reactant consumed per mole of photons absorbed. A common method for its determination involves chemical actinometry.
Protocol:
-
Actinometry: A chemical actinometer, such as potassium ferrioxalate, is used to measure the photon flux of the light source at the irradiation wavelength.
-
Sample Preparation: A solution of the ketone of interest in a suitable solvent (e.g., hexane, acetonitrile) is prepared at a concentration that ensures sufficient light absorption.
-
Irradiation: The sample solution is irradiated in a quartz cuvette using a monochromatic light source (e.g., a mercury lamp with appropriate filters or a laser) for a specific duration. The solution should be stirred continuously to ensure uniform irradiation.
-
Product Quantification: The concentration of the photoproduct(s) is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with an internal standard for accurate quantification.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile products of a photochemical reaction.
Protocol:
-
Sample Preparation: Following irradiation, the sample solution is directly analyzed or subjected to a simple work-up (e.g., extraction, derivatization) if necessary. An internal standard is added for quantitative analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating the expected products. The oven temperature is programmed to achieve optimal separation.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound.
-
Identification and Quantification: The identity of each product is confirmed by comparing its mass spectrum and retention time with those of authentic standards or by library matching. The peak area of each product relative to the internal standard is used for quantification.
Visualizing Photochemical Pathways
The following diagrams, generated using the DOT language, illustrate the primary photochemical pathways for the discussed ketones.
Caption: Norrish Type I pathway for this compound.
Caption: Norrish Type I pathway for Pinacolone.
Caption: Photoreduction pathway for Acetophenone.
Discussion and Implications
The photochemical reactivity of a ketone is intricately linked to its molecular structure.
This compound: The presence of the tert-butyl group is expected to favor the Norrish Type I cleavage due to the formation of a stable tertiary radical. The benzyl group introduces a chromophore that absorbs UV light efficiently and can also influence the stability of the resulting radicals. The absence of γ-hydrogens precludes the Norrish Type II pathway, simplifying its photochemical degradation profile. This predictable fragmentation can be advantageous in applications where controlled bond cleavage is desired, such as in photoinitiators for polymerization.
Pinacolone: As an aliphatic analogue, pinacolone also exclusively undergoes the Norrish Type I reaction.[1] The quantum yield is moderate, indicating that other deactivation pathways, such as intersystem crossing and non-radiative decay, are competitive.
Acetophenone: In contrast, the lowest triplet state of acetophenone is a reactive n,π* state that readily abstracts hydrogen atoms from suitable donors, leading to photoreduction with a high quantum yield.[3][4] This makes acetophenone a widely used photosensitizer in various chemical transformations. Direct α-cleavage is less favorable for aromatic ketones like acetophenone compared to aliphatic ketones.
Di-tert-butyl ketone: The presence of two tert-butyl groups leads to a high quantum yield for the Norrish Type I reaction, as the formation of two stable tert-butyl radicals is highly favorable.[5]
For drug development professionals, the photochemical instability of a molecule is a critical parameter. Ketone-containing drug candidates may be susceptible to degradation upon exposure to light, potentially leading to loss of efficacy and the formation of toxic photoproducts. The structural features discussed here can help in the early assessment of such liabilities. For instance, a drug molecule with a structure analogous to this compound would be predicted to undergo Norrish Type I cleavage, and the potential impact of the resulting radical fragments would need to be evaluated.
Conclusion
The photochemical behavior of this compound is predicted to be dominated by the Norrish Type I cleavage, driven by the formation of stable radical intermediates. Its reactivity profile is distinct from that of simple aliphatic ketones like pinacolone and aromatic ketones such as acetophenone, which primarily undergoes photoreduction. These differences underscore the profound influence of molecular structure on photochemical pathways. For researchers in photochemistry and drug development, a thorough understanding of these fundamental principles is essential for the rational design of new molecules with desired light-induced properties and for ensuring the photostability of pharmaceutical compounds. Further experimental studies are warranted to quantify the photochemical parameters of this compound and validate these predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Photoinitiators: Evaluating 3,3-Dimethyl-1-phenylbutan-2-one and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a comparative overview of 3,3-Dimethyl-1-phenylbutan-2-one and common alternative photoinitiators. While this compound is recognized as a chemical intermediate, publicly available data on its efficacy as a photoinitiator is notably absent. Therefore, this guide will focus on presenting a comprehensive comparison of well-characterized, commercially available photoinitiators to serve as a practical resource for researchers.
This compound: An Overview
This compound, with the CAS number 6721-67-1, is an organic compound with a molecular weight of 176.25 g/mol .[1][2][3] It is described as a white or light yellow crystalline solid soluble in organic solvents like alcohols and ethers.[2] Its primary application, as documented in available literature, is as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and peptides.[2]
Crucially, a thorough search of scientific literature and chemical databases did not yield any specific data or experimental studies evaluating the efficacy of this compound as a photoinitiator. Quantitative performance metrics such as quantum yield, molar extinction coefficient, and initiation rates, which are essential for assessing a compound's suitability for photopolymerization applications, are not publicly available.
Alternative Photoinitiators: A Comparative Analysis
Given the lack of data on this compound as a photoinitiator, this section details the properties and performance of widely used alternatives. Photoinitiators are broadly classified into two types based on their mechanism of generating radicals: Norrish Type I (α-cleavage) and Norrish Type II (hydrogen abstraction).
Norrish Type I Photoinitiators: These compounds undergo unimolecular bond cleavage upon irradiation to form free radicals.
Norrish Type II Photoinitiators: These photoinitiators require a co-initiator or synergist (often an amine) to generate radicals through a bimolecular reaction. Upon excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, leading to the formation of initiating radicals.
Below is a comparative table of prominent photoinitiators:
| Photoinitiator (Trade Name) | CAS Number | Molar Mass ( g/mol ) | Absorption Maxima (λmax, nm) | Type | Key Features |
| Irgacure 184 | 947-19-3 | 204.28 | ~245, 280, 330 | Type I | Excellent surface cure, low yellowing, widely used in clear coatings.[4] |
| Irgacure 2959 | 106797-53-9 | 224.26 | ~275 | Type I | Good water solubility, suitable for hydrogel and bioink applications, activated by 365 nm UV light.[5][6][7][8] |
| Lucirin TPO | 75980-60-8 | 348.37 | 350-400 (peak ~379) | Type I | Efficient for pigmented systems and thick coatings, undergoes photobleaching to reduce yellowing.[9][10] |
| Camphorquinone (CQ) | 10373-78-1 | 166.22 | ~468 | Type II | Activated by visible blue light, widely used in dental composites, requires a co-initiator.[11][12][13][14] |
| Benzophenone (B1666685) (BP) | 119-61-9 | 182.22 | ~250, 340 | Type II | Cost-effective, often used with amine co-initiators.[4] |
| 4-Methylbenzophenone (MBP) | 134-84-9 | 196.25 | ~260, 320 | Type II | A derivative of benzophenone with similar properties.[15] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate evaluation and comparison of photoinitiator efficacy. Below are generalized protocols for key experiments.
3.1 Measurement of UV-Vis Absorption Spectrum
-
Objective: To determine the absorption maxima (λmax) of the photoinitiator, which dictates the required wavelength of the light source.
-
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile, methanol).
-
Use a UV-Vis spectrophotometer to scan a range of wavelengths (typically 200-500 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
3.2 Real-Time Infrared (RT-IR) Spectroscopy for Polymerization Kinetics
-
Objective: To monitor the rate of monomer conversion during photopolymerization.
-
Methodology:
-
Prepare a formulation containing the monomer, photoinitiator, and any other additives.
-
Place a thin film of the formulation in the sample holder of an FT-IR spectrometer equipped with a UV/Vis light source.
-
Monitor the decrease in the intensity of the characteristic infrared absorption band of the reactive functional group of the monomer (e.g., the C=C double bond in acrylates around 1635 cm⁻¹) as a function of irradiation time.
-
The rate of disappearance of this peak corresponds to the rate of polymerization.
-
3.3 Photodifferential Scanning Calorimetry (Photo-DSC)
-
Objective: To measure the heat flow associated with the photopolymerization reaction, which is proportional to the reaction rate.
-
Methodology:
-
Place a small, precisely weighed amount of the liquid formulation into a DSC sample pan.
-
Place the pan in the Photo-DSC instrument.
-
Irradiate the sample with a light source of a specific wavelength and intensity.
-
The instrument records the heat released during the exothermic polymerization reaction as a function of time. The peak of the heat flow curve indicates the maximum rate of polymerization.
-
Visualization of Reaction Mechanisms and Workflows
4.1 Photoinitiation Mechanisms
The following diagrams illustrate the fundamental mechanisms of Norrish Type I and Type II photoinitiators.
References
- 1. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Comprehensive List of TPO Alternative | Gel-Nails.com [gel-nails.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. adbioink.com [adbioink.com]
- 7. mdpi.com [mdpi.com]
- 8. cellink.com [cellink.com]
- 9. haihangchem.com [haihangchem.com]
- 10. boldchem.com [boldchem.com]
- 11. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 12. longchangchemical.com [longchangchemical.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
A Comparative Guide to Alternative Methods for Radical Generation Beyond Norrish Reactions
For researchers, scientists, and drug development professionals, the generation of radical intermediates is a cornerstone of modern synthetic chemistry. While Norrish Type I and Type II reactions have historically served as foundational methods for radical generation from carbonyl compounds, a diverse array of alternative strategies has emerged, offering milder conditions, broader substrate scope, and improved efficiency. This guide provides an objective comparison of key alternative methods—Photoredox Catalysis, Barton Radical Reactions, and Atom Transfer Radical Addition (ATRA)—with the traditional Norrish reactions, supported by experimental data and detailed protocols.
Comparison of Radical Generation Methods
The choice of radical generation method significantly impacts reaction outcomes, including yield, selectivity, and functional group tolerance. The following tables summarize quantitative data for Norrish reactions and its modern alternatives.
| Method | Precursor | Typical Reagents/Catalysts | Energy Source | Quantum Yield (Φ) | Typical Product Yield | Key Advantages | Limitations |
| Norrish Type I | Aldehydes, Ketones | None | UV light (254-300 nm) | ~0.3 (for DMPA)[1] | Variable (e.g., 10% for hexanal (B45976) from heptanal)[2] | Simple, no catalyst needed. | Often requires high-energy UV light, limited synthetic utility, potential for side reactions.[2] |
| Norrish Type II | Ketones with γ-hydrogens | None | UV light | Variable | Moderate to Good (e.g., 62% for 1-pentene (B89616) and acetaldehyde (B116499) from heptanal)[2] | Intramolecular, can lead to cyclization (Norrish-Yang). | Requires specific substrate structure (γ-hydrogens), can have competing pathways.[3] |
| Photoredox Catalysis | Alkyl Halides, Carboxylic Acids, Alcohols, etc. | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Sacrificial Reductant/Oxidant | Visible Light (e.g., blue LEDs) | Can be > 1 (chain reactions)[4] | Good to Excellent (e.g., 70-99%)[5][6] | Mild conditions, high functional group tolerance, catalytic.[7] | Requires a photocatalyst, can be sensitive to oxygen.[8] |
| Barton Decarboxylation | Carboxylic Acids (via Barton Esters) | N-Hydroxy-2-pyridinethione, Radical Initiator (AIBN), H-donor (e.g., t-BuSH) | Heat or Light | Not typically reported | Good to Excellent (e.g., 70-83%)[5] | Broad substrate scope, reliable for decarboxylation.[9] | Use of stoichiometric and sometimes toxic reagents (e.g., tin hydrides).[2] |
| Atom Transfer Radical Addition (ATRA) | Alkyl Halides | Transition Metal Catalyst (e.g., Cu, Ru complexes) | Heat or Visible Light | Not typically reported | Satisfactory to Excellent[10] | Atom economical, forms C-C and C-X bonds.[11] | Can require inert atmosphere, catalyst/ligand optimization.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of the discussed radical generation methods and a general experimental workflow for a photochemical reaction.
Experimental Protocols
Norrish Type I Reaction: Photolysis of 2,2-dimethyl-1-phenyl-1-propanone
This protocol is a representative example of a Norrish Type I reaction.
Materials:
-
2,2-dimethyl-1-phenyl-1-propanone
-
Benzene (B151609) (spectroscopic grade)
-
Pyrex reaction vessel
-
Medium-pressure mercury lamp (e.g., 450W)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of 2,2-dimethyl-1-phenyl-1-propanone (e.g., 0.1 M) in benzene is prepared in a Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling a gentle stream of nitrogen or argon through it for 30 minutes.
-
The reaction vessel is sealed and placed in a water bath to maintain a constant temperature.
-
The solution is irradiated with a medium-pressure mercury lamp. The Pyrex vessel filters out wavelengths below ~300 nm.
-
The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of products (e.g., benzaldehyde, isobutane, 2-methylpropene).
-
Upon completion, the solvent is carefully removed under reduced pressure, and the product mixture is analyzed and purified by appropriate methods such as column chromatography.
Visible-Light Photoredox Catalysis: Decarboxylative Alkylation
This protocol describes a general procedure for a photoredox-catalyzed decarboxylative coupling reaction.[12]
Materials:
-
Carboxylic acid (substrate)
-
Alkene (coupling partner)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like Eosin Y)
-
Base (e.g., DBU)
-
Solvent (e.g., DMF or DMSO, degassed)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk flask or vial, add the carboxylic acid (1.0 equiv), the alkene (1.5 equiv), the photocatalyst (1-2 mol%), and a magnetic stir bar.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of vacuum and backfill.
-
Degassed solvent and the base (1.2 equiv) are added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED light source (e.g., 450 nm), typically with cooling provided by a fan to maintain room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Barton Decarboxylation
This protocol outlines the reductive decarboxylation of a carboxylic acid via its Barton ester.[1]
Materials:
-
Carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
1-Hydroxy-2(1H)-pyridinethione sodium salt
-
4-(Dimethylamino)pyridine (DMAP)
-
tert-Butyl mercaptan (t-BuSH) or tributyltin hydride (Bu₃SnH)
-
Solvent (e.g., toluene (B28343) or benzene, anhydrous)
-
Tungsten-halogen lamp (e.g., 300W)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Barton Ester Formation: The carboxylic acid is converted to its acid chloride by treatment with oxalyl chloride or thionyl chloride. In a separate flask under an inert atmosphere, the acid chloride (1.0 equiv) in an anhydrous solvent is added to a suspension of 1-hydroxy-2(1H)-pyridinethione sodium salt (1.1 equiv) and a catalytic amount of DMAP. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Decarboxylation: The reaction mixture containing the Barton ester is diluted with more solvent, and the hydrogen donor (e.g., tert-butyl mercaptan, 1.5 equiv) is added.
-
The mixture is deoxygenated by bubbling with an inert gas.
-
The reaction flask is placed in a water bath, and the solution is irradiated with a tungsten-halogen lamp.
-
The reaction is stirred at reflux until the yellow color of the Barton ester disappears.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the decarboxylated product.
Atom Transfer Radical Addition (ATRA)
This protocol provides a general procedure for a photocatalytic ATRA reaction.[13]
Materials:
-
Alkene
-
Alkyl halide (e.g., CBr₄, bromoacetonitrile)
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂, Fukuzumi catalyst)
-
Solvent (e.g., acetonitrile, DMF)
-
Vial with a magnetic stir bar
-
Visible light source (e.g., blue LED)
Procedure:
-
In a vial, the alkene (1.0 equiv), alkyl halide (1.2-2.0 equiv), and photocatalyst (0.5-2 mol%) are dissolved in the chosen solvent.
-
The vial is sealed, and the solution is degassed by sparging with an inert gas for 15-30 minutes.
-
The reaction mixture is stirred and irradiated with a visible light source at room temperature.
-
The progress of the reaction is monitored by GC-MS or NMR.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired adduct.
Conclusion
The field of radical generation has evolved significantly, moving beyond the classical Norrish reactions to a host of more versatile and efficient methods. Photoredox catalysis stands out for its mild conditions and broad applicability, often proceeding with high yields and excellent functional group tolerance. Barton reactions remain a robust and reliable method for the decarboxylation of carboxylic acids. ATRA provides an atom-economical pathway for the difunctionalization of unsaturated bonds. While Norrish reactions are mechanistically important and still find applications, particularly in polymer and atmospheric chemistry, these alternative methods offer synthetic chemists a powerful and expanded toolkit for the construction of complex molecules in a more controlled and efficient manner. The choice of method will ultimately depend on the specific substrate, desired transformation, and required reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids [organic-chemistry.org]
- 7. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
- 10. Photochemistry and Radical Chemistry under Low Intensity Visible Light Sources: Application to Photopolymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 12. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Chemical Actinometers for Photochemical Applications
For researchers, scientists, and professionals in drug development, the precise measurement of light intensity is paramount for the reproducibility and accuracy of photochemical experiments. Chemical actinometers serve as indispensable tools for quantifying photon flux. This guide provides a detailed comparison of commonly used chemical actinometers, supported by experimental data and protocols to aid in the selection of the most suitable system for your research needs.
Principles of Chemical Actinometry
Chemical actinometry relies on a chemical reaction with a well-defined and accurately known quantum yield (Φ). The quantum yield represents the efficiency of a photochemical process, defined as the number of moles of a specific reactant consumed or product formed per mole of photons absorbed. By measuring the change in concentration of the reactant or product after irradiation, the total number of photons absorbed by the solution can be precisely calculated.
Comparative Performance of Common Chemical Actinometers
The selection of an appropriate chemical actinometer is dictated by factors such as the wavelength of interest, the required sensitivity, and practical considerations like ease of use and safety. Below is a comparative summary of the performance of two widely used chemical actinometers: potassium ferrioxalate (B100866) and uranyl oxalate (B1200264).
| Feature | Potassium Ferrioxalate | Uranyl Oxalate |
| Wavelength Range (nm) | 254 - 500[1] | 208 - 435 |
| Quantum Yield (Φ) | Varies with wavelength (see table below) | ~0.5 - 0.6 (for oxalate decomposition)[2] |
| Advantages | High sensitivity over a broad UV-Vis range.[1] High accuracy of quantum yield.[1] Relatively easy to use. | Well-established and historically significant. |
| Disadvantages | Sensitive to impurities and temperature variations.[1] Requires careful handling in the dark.[3] Can undergo undesirable dark reactions.[1] | Toxic and radioactive (contains uranium). Cumbersome to analyze.[4] Lower sensitivity compared to ferrioxalate. |
Quantum Yield of Potassium Ferrioxalate at Various Wavelengths
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 480 | 0.94[5] |
| 510 | 0.15 |
Experimental Protocols
Potassium Ferrioxalate Actinometry
The ferrioxalate actinometer is based on the photoreduction of Fe³⁺ to Fe²⁺ in the form of the tris(oxalato)ferrate(III) complex. The amount of Fe²⁺ produced is determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline (B135089).
Solutions Required:
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare in the dark by dissolving potassium ferrioxalate in dilute sulfuric acid.
-
1,10-Phenanthroline Solution: An aqueous solution.
-
Buffer Solution: To maintain the appropriate pH for complex formation.
Procedure:
-
Place the actinometer solution in the reaction vessel and irradiate for a known period.
-
After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and buffer.
-
Dilute the solution to a known volume with deionized water.
-
Measure the absorbance of the resulting red-orange complex at its absorption maximum (typically around 510 nm) using a spectrophotometer.
-
A non-irradiated sample should be treated in the same way to serve as a blank.
-
The concentration of Fe²⁺ is calculated using the Beer-Lambert law, and from this, the photon flux can be determined using the known quantum yield at the irradiation wavelength.[1]
Uranyl Oxalate Actinometry
This classical actinometer utilizes the photosensitized decomposition of oxalic acid by uranyl ions. The extent of the reaction is determined by titrating the remaining oxalic acid with a standard solution of potassium permanganate.
Solutions Required:
-
Actinometer Solution: A solution containing uranyl sulfate (B86663) and oxalic acid.
-
Standard Potassium Permanganate (KMnO₄) Solution: For titration.
Procedure:
-
Irradiate a known volume of the uranyl oxalate actinometer solution for a specific time.
-
Titrate an aliquot of the irradiated solution with a standardized KMnO₄ solution to determine the concentration of remaining oxalic acid.
-
Titrate a non-irradiated sample to determine the initial concentration of oxalic acid.
-
The amount of oxalic acid decomposed is the difference between the initial and final concentrations.
-
The photon flux is calculated based on the amount of decomposed oxalic acid and the known quantum yield of the reaction.[2]
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Photochemical reaction of the ferrioxalate actinometer.
References
A Researcher's Guide to the Validation of Kinetic Data for Atmospheric Models
The accuracy of atmospheric models, which are critical for forecasting air quality and projecting climate change, is fundamentally dependent on the quality of the kinetic data they employ.[1] This guide provides a comparative overview of the methods used to generate and validate these essential datasets. It is intended for researchers and scientists who rely on or contribute to the development of robust atmospheric chemical schemes.
Experimental Techniques for Determining Kinetic Data
The foundation of any kinetic model is experimentally derived rate coefficients. These are determined in laboratories worldwide using a variety of sophisticated techniques.[1] The three most common methods are flow tubes, flash photolysis, and smog chambers, each with distinct advantages and limitations.[2]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and evaluation of kinetic data. Below are generalized protocols for two key experimental approaches.
Protocol 1: Absolute Rate Determination via Flash Photolysis-Resonance Fluorescence (FP-RF)
-
Reactant Preparation: A precursor molecule for the radical of interest (e.g., OH) is mixed with a stable reactant and a large excess of an inert buffer gas (e.g., N₂ or He) at a controlled temperature and pressure.
-
Radical Generation: A high-energy pulse of light from a laser (flash photolysis) is used to photolyze the precursor, rapidly creating a known concentration of the radical.[3]
-
Reaction Monitoring: The concentration of the radical is monitored over time. In the resonance fluorescence technique, a light source excites the radical, which then fluoresces. The intensity of this fluorescence is proportional to the radical's concentration.
-
Kinetic Analysis: The decay of the radical concentration is measured under pseudo-first-order conditions (i.e., the stable reactant is in large excess).[2] Plotting the natural logarithm of the radical concentration versus time yields a straight line whose slope is the pseudo-first-order rate coefficient.
-
Bimolecular Rate Coefficient Calculation: This process is repeated for several different concentrations of the stable reactant. The resulting pseudo-first-order rates are then plotted against the concentration of the stable reactant. The slope of this second plot gives the absolute bimolecular rate coefficient, k.
Protocol 2: Relative Rate Determination in a Smog Chamber
-
Chamber Setup: A mixture containing the target compound, a reference compound with a well-known rate coefficient, and an oxidant precursor (e.g., for OH radicals) is introduced into a large, controlled-environment smog chamber.[2]
-
Reaction Initiation: The reaction is initiated, often by photolysis of the oxidant precursor, leading to the gradual production of the oxidant (e.g., OH).
-
Concentration Monitoring: The concentrations of the target and reference compounds are measured simultaneously over the course of the experiment using techniques like Gas Chromatography (GC) or Mass Spectrometry.
-
Data Analysis: The relative loss of the target and reference compounds is analyzed. Assuming the only loss process for both is the reaction with the oxidant, the ratio of their rate coefficients is related to the ratio of the natural logarithms of their concentrations over time.
-
Rate Coefficient Calculation: Since the rate coefficient of the reference compound is known, the rate coefficient for the target compound can be calculated. Relative-rate techniques are generally simpler to implement and can achieve high precision.[4]
Table 1: Comparison of Primary Experimental Techniques
| Technique | Principle | Advantages | Disadvantages |
| Flash Photolysis | A pulse of light creates a reactive species, and its decay is monitored in real-time using spectroscopic methods.[3] | Excellent for studying fast, elementary reactions; provides absolute rate coefficients.[4] | Requires complex equipment; may be limited by the availability of suitable precursors and detection wavelengths. |
| Flow Tubes | Reactants are mixed in a tube under controlled flow, temperature, and pressure, and concentrations are measured at different points along the tube.[2] | Well-suited for studying a wide range of reactions, including heterogeneous ones; allows for precise control of reaction time. | Can be affected by wall reactions; may not be suitable for very fast or very slow reactions. |
| Smog/Environmental Chambers | Simulates atmospheric conditions in a large chamber to study complex chemical systems and secondary pollutant formation.[2] | Allows for the study of complex reaction mixtures under atmospherically relevant conditions; useful for relative rate studies.[4] | Wall effects can be significant; difficult to isolate single elementary reactions; provides relative, not absolute, rate data. |
Validation Approaches and Evaluated Databases
Raw experimental data, even from peer-reviewed studies, must undergo a rigorous validation process before being recommended for use in atmospheric models. This involves expert evaluation, intercomparison, and uncertainty quantification.
Validation Methods
-
Expert Evaluation Panels: Independent groups of experts, such as the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation and the NASA Panel for Data Evaluation, critically review all available literature.[4][5][6] They assess the quality of the experiments, identify discrepancies between studies, and provide a single recommended rate coefficient with an associated uncertainty factor. This is a cornerstone of data validation.[7]
-
Model-Measurement Comparison: The performance of a kinetic dataset is tested by incorporating it into an atmospheric model. The model's output is then compared against independent data, which can range from smog chamber experiments to real-world atmospheric observations. Discrepancies can highlight flaws in the kinetic data or identify missing chemical pathways.
-
Uncertainty Quantification (UQ): This involves a statistical assessment of how uncertainties in individual rate parameters propagate through the model to affect the final output.[8][9] UQ helps identify the most critical reactions where reducing experimental uncertainty would most significantly improve model accuracy.
Table 2: Comparison of Major Evaluated Kinetic Databases
| Database | Sponsoring Body | Scope | Key Features |
| IUPAC Kinetic Data | International Union of Pure and Applied Chemistry (IUPAC) | Gas-phase, aqueous-phase, and heterogeneous reactions of atmospheric importance.[5] | Provides critically evaluated data sheets with preferred values, temperature dependence, and error limits. The database is continuously updated online.[5][10] |
| NASA/JPL Kinetic Data Evaluation | NASA Jet Propulsion Laboratory (JPL) | Gas-phase and photochemical data primarily for stratospheric and tropospheric modeling.[6][10] | Published as comprehensive reports every few years, providing a critical tabulation of the latest data for use by modelers.[6] |
| NIST Chemical Kinetics Database | National Institute of Standards and Technology (NIST) | An extensive, non-evaluated compilation of kinetic data from the literature.[4][10] | Very broad scope, but does not provide recommended or "preferred" values. It serves as a comprehensive repository of published measurements.[4] |
Visualizing the Validation Process
The journey from a laboratory measurement to a validated parameter used in global atmospheric models is a multi-step process. The following diagrams illustrate this workflow and the logical relationships between different validation components.
Caption: Workflow for the generation and validation of atmospheric kinetic data.
Caption: Logical relationships in the kinetic data validation process.
References
- 1. Evaluation of laboratory kinetics and photochemical data for atmospheric chemistry applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. ESSD - Database for the kinetics of the gas-phase atmospheric reactions of organic compounds [essd.copernicus.org]
- 5. iupac.org [iupac.org]
- 6. JPL Data Evaluation [jpldataeval.jpl.nasa.gov]
- 7. Expert evaluation of kinetic data for use in research on atmospheric modelling [chooser.crossref.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. akrmys.com [akrmys.com]
3,3-Dimethyl-1-phenylbutan-2-one: A Potential Sustainable Solvent for Pharmaceutical and Chemical Applications
For researchers, scientists, and professionals in drug development, the quest for safer, more sustainable, and efficient solvents is a continuous endeavor. This guide provides a comparative analysis of 3,3-Dimethyl-1-phenylbutan-2-one, a promising ketone, against a range of traditional and alternative solvents, offering insights into its potential as a green alternative.
While direct experimental performance data for this compound as a solvent in specific applications remains limited, a comprehensive analysis of its physicochemical properties, predicted behavior, and comparison with established solvents suggests its potential as a viable sustainable alternative. This guide synthesizes available data to facilitate an informed evaluation for its inclusion in solvent selection strategies.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is fundamentally guided by its physical and chemical characteristics. The following tables provide a comparative summary of key properties for this compound against a selection of common traditional and emerging sustainable solvents.
Table 1: General and Physical Properties
| Property | This compound | Toluene | Dichloromethane | Acetone | 2-MeTHF | Cyrene |
| CAS Number | 6721-67-1 | 108-88-3 | 75-09-2 | 67-64-1 | 96-47-9 | 51251-28-4 |
| Molecular Formula | C₁₂H₁₆O | C₇H₈ | CH₂Cl₂ | C₃H₆O | C₅H₁₀O | C₆H₈O₂ |
| Molecular Weight ( g/mol ) | 176.25[1] | 92.14 | 84.93 | 58.08 | 86.13 | 128.13 |
| Appearance | Bright yellow crystal[2] | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Melting Point (°C) | 41-45[2] | -95 | -96.7 | -94.9 | -136 | -10.5 |
| Boiling Point (°C) | Not available | 110.6 | 39.6 | 56 | 78-80 | 227 |
| Density (g/mL) | Not available | 0.867 | 1.326 | 0.791 | 0.854 | 1.25 |
| Flash Point (°C) | Not available | 4 | Not flammable | -20 | -11 | 108 |
| Viscosity (cP at 20°C) | Not available | 0.59 | 0.44 | 0.32 | 0.46 | 13.9 |
Table 2: Solubility and Polarity Parameters
| Parameter | This compound | Toluene | Dichloromethane | Acetone | 2-MeTHF | Cyrene |
| Solubility in Water | Not available | 0.52 g/L | 13 g/L | Miscible | 140 g/L | Miscible |
| Hansen Solubility Parameters (MPa½) | ||||||
| δd (Dispersive) | Not available | 18.0 | 17.0 | 15.5 | 16.8 | 18.3 |
| δp (Polar) | Not available | 1.4 | 7.3 | 10.4 | 5.7 | 13.1 |
| δh (Hydrogen Bonding) | Not available | 2.0 | 7.1 | 7.0 | 8.0 | 9.7 |
Health, Safety, and Environmental Profile
A critical aspect of a sustainable solvent is its reduced hazard profile compared to traditional solvents. The following table summarizes key safety and environmental indicators.
Table 3: Health, Safety, and Environmental Data
| Parameter | This compound | Toluene | Dichloromethane | Acetone | 2-MeTHF | Cyrene |
| GHS Hazard Statements | H302, H315, H319, H335[1][3] | H225, H304, H315, H336, H361d, H373 | H315, H319, H335, H336, H351, H373 | H225, H319, H336 | H225, H302, H315, H319, H335 | H315, H319 |
| Toxicity (LD₅₀, oral, rat) | Harmful if swallowed[1][3] | 5000 mg/kg | 1600 mg/kg | 5800 mg/kg | 300-400 mg/kg | >2000 mg/kg |
| Biodegradability | Data not available | Readily biodegradable | Not readily biodegradable | Readily biodegradable | Not readily biodegradable | Readily biodegradable |
| Environmental Impact | Data not available | Volatile Organic Compound (VOC), air and water pollutant.[4][5] | VOC, suspected carcinogen, persistent in the environment.[4] | VOC, contributes to smog formation.[5] | Peroxide former, potential for environmental persistence. | Bio-derived, but ecotoxicity data is still being gathered. |
Synthesis of this compound
A potential synthetic route to this compound involves the Friedel-Crafts acylation of benzene (B151609) with 3,3-dimethylbutanoyl chloride.
A simplified representation of the Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocols
To facilitate comparative studies, standardized experimental protocols are essential. The following sections detail methodologies for key solvent property determination.
Determination of Solvent Viscosity
Objective: To measure the dynamic viscosity of a solvent at a specified temperature.
Apparatus:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
Density meter or pycnometer
Procedure:
-
Clean the viscometer thoroughly and dry it completely.
-
Calibrate the viscometer using a standard liquid of known viscosity (e.g., water) at the desired temperature.
-
Introduce a precise volume of the test solvent into the viscometer.
-
Equilibrate the viscometer in the constant temperature water bath for at least 15 minutes.
-
Using a pipette bulb, draw the solvent up through the capillary tube to above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus of the solvent to fall from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Measure the density of the solvent at the same temperature.
-
Calculate the viscosity using the following formula: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ Where:
-
η₁ = viscosity of the test solvent
-
ρ₁ = density of the test solvent
-
t₁ = average flow time of the test solvent
-
η₂ = viscosity of the reference liquid
-
ρ₂ = density of the reference liquid
-
t₂ = average flow time of the reference liquid
-
Determination of Solvent Flash Point (Closed-Cup Method)
Objective: To determine the lowest temperature at which a solvent's vapor will ignite in the presence of an ignition source in a closed container.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Thermometer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
Ensure the apparatus is clean and dry.
-
Pour the solvent sample into the test cup up to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Begin heating the sample at a slow, constant rate (typically 1-2°C per minute).
-
Stir the sample continuously.
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which a brief flash is observed inside the cup.
-
Record the flash point temperature.
Determination of Solvent Miscibility
Objective: To determine the miscibility of a solvent with other common solvents.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes
Procedure:
-
In a clean, dry test tube, add a known volume (e.g., 2 mL) of the first solvent.
-
Add an equal volume of the second solvent to the same test tube.
-
Stopper the test tube and shake vigorously for approximately 30 seconds.
-
Allow the mixture to stand and observe.
-
Record the results as:
-
Miscible: The two liquids form a single, clear phase.
-
Partially Miscible: Two distinct layers form, but the volume of each layer has changed, or the layers are cloudy.
-
Immiscible: Two clear, distinct layers are present with a sharp interface.
-
Logical Workflow for Sustainable Solvent Selection
The process of selecting a sustainable solvent involves a multi-faceted evaluation. The following workflow outlines a logical approach to this process.
A workflow diagram for the systematic selection of a sustainable solvent.
Conclusion
This compound presents an intriguing profile as a potential sustainable solvent. Its ketone functionality suggests good solvency for a range of polar and nonpolar compounds, a characteristic valuable in pharmaceutical and chemical synthesis. While a comprehensive performance evaluation requires further experimental investigation, the available data on its physicochemical properties and the broader understanding of ketones as solvents provide a strong foundation for its consideration as a greener alternative. Researchers are encouraged to utilize the provided experimental protocols to generate specific data relevant to their applications, thereby contributing to a more complete understanding of this promising solvent. The continued exploration of such alternatives is crucial for advancing the principles of green chemistry and fostering a more sustainable future for the chemical and pharmaceutical industries.
References
A Comparative Mechanistic Study on the Degradation of 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted degradation pathways of 3,3-Dimethyl-1-phenylbutan-2-one and its alternatives. Due to the limited specific experimental data on this compound, this document leverages established principles of ketone photochemistry and draws comparisons with structurally similar, well-studied aromatic ketones. Experimental protocols for key analytical methods are also detailed to support further research in this area.
Predicted Photodegradation Pathways of this compound
As an aromatic ketone, this compound is anticipated to undergo photodegradation primarily through Norrish Type I and Type II reactions upon exposure to ultraviolet (UV) radiation. The specific pathway is largely dictated by the molecular structure.
Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. For this compound, the cleavage is expected to be the dominant pathway due to the formation of a highly stable tertiary butyl radical.
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical. However, this compound lacks a γ-hydrogen on its alkyl chain, making a classical Norrish Type II reaction unlikely.
Comparative Analysis with Alternative Ketones
To better understand the potential degradation behavior of this compound, a comparison with valerophenone (B195941) and pivalophenone (tert-butyl phenyl ketone) is presented. Valerophenone is a classic example of a ketone that undergoes both Norrish Type I and Type II reactions, while pivalophenone, like our target compound, is expected to favor the Norrish Type I pathway.
Data Presentation: Photodegradation Parameters
The following table summarizes the key photodegradation parameters for the compared ketones.
| Compound | Primary Photoreaction | Quantum Yield (Φ) | Major Products | Solvent Effects |
| This compound (Predicted) | Norrish Type I | High (predicted) | Phenylacetic acid, isobutane, carbon monoxide | - |
| Valerophenone | Norrish Type II | Approaches 1.0 in polar solvents[1][2][3] | Acetophenone, propene, cyclobutanols | Quantum yield of cleavage increases in polar solvents[1] |
| Pivalophenone (tert-butyl phenyl ketone) | Norrish Type I | High (predicted) | Benzaldehyde, isobutane, carbon monoxide | - |
Visualization of Degradation Pathways
The following diagrams illustrate the predicted and known photodegradation pathways.
References
A Comparative Analysis of the Photochemical Behavior of Butanone Isomers
A detailed examination of the photochemistry of 2-butanone (B6335102) (methyl ethyl ketone, MEK) and its branched-chain isomer, 3-methyl-2-butanone (B44728) (methyl isopropyl ketone, MIPK), reveals significant isomeric effects on their reaction pathways and product distributions upon exposure to ultraviolet radiation. These differences are primarily governed by the stability of the radical intermediates formed during the primary photochemical processes, namely Norrish Type I and Type II reactions.
The photochemistry of ketones is of fundamental importance in atmospheric chemistry, organic synthesis, and materials science. Understanding how isomeric structures influence photochemical outcomes is crucial for predicting the environmental fate of volatile organic compounds and for designing specific photochemical transformations. This guide provides a comparative overview of the photochemistry of 2-butanone and 3-methyl-2-butanone, supported by quantitative data and detailed experimental protocols.
Isomeric Influence on Photochemical Pathways
Upon absorption of UV light, butanones can undergo two primary types of photochemical reactions, named after the pioneering photochemist R.G.W. Norrish.
-
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. For 2-butanone, this can lead to the formation of a methyl radical and a propionyl radical, or an ethyl radical and an acetyl radical. The subsequent reactions of these radicals, such as decarbonylation and recombination, determine the final product distribution. The cleavage of 2-butanone is known to favor the formation of the more stable ethyl radical over the methyl radical.[1][2]
-
Norrish Type II Reaction: This intramolecular reaction occurs in ketones that possess a γ-hydrogen atom. It involves the abstraction of this hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an alkene and a smaller ketone or cyclize to form a cyclobutanol (B46151) derivative. 2-Butanone can undergo this reaction, while 3-methyl-2-butanone, lacking a γ-hydrogen, cannot.
The structural differences between 2-butanone and 3-methyl-2-butanone lead to distinct photochemical behaviors. The presence of a tertiary α-carbon in 3-methyl-2-butanone influences the stability of the resulting radicals in a Norrish Type I reaction, potentially altering the product branching ratios compared to the straight-chain isomer.
Quantitative Comparison of Photochemical Parameters
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons absorbed. The following table summarizes the available quantitative data for the gas-phase photolysis of 2-butanone. While specific quantitative data for 3-methyl-2-butanone is less readily available in the literature, the general principles of ketone photochemistry suggest that it will primarily undergo Norrish Type I cleavage.
| Photochemical Parameter | 2-Butanone (MEK) | 3-Methyl-2-butanone (MIPK) | Reference |
| Primary Photochemical Pathways | Norrish Type I, Norrish Type II | Norrish Type I | [1][2] |
| Photolysis Wavelength | 254 nm | Not Specified | [3] |
| Total Photolysis Quantum Yield (Φ_total) | ~0.77 (at 865 mbar) | Data not available | [3] |
| Norrish Type I Products | Acetyl radical (CH₃CO•), Ethyl radical (C₂H₅•), Methyl radical (CH₃•), Propionyl radical (CH₃CH₂CO•) | Acetyl radical (CH₃CO•), Isopropyl radical ((CH₃)₂CH•) | [3] |
| Norrish Type I Branching Ratio (Φ_acyl / Φ_total) | Φ(CH₃CO•) / Φ_total ≈ 0.92, Φ(CH₃CH₂CO•) / Φ_total ≈ 0.08 | Data not available | [3] |
| Norrish Type II Products | Ethene, Acetone | Not applicable | [2] |
Experimental Protocols
The determination of quantum yields and product distributions in photochemical reactions requires precise and controlled experimental setups. A common methodology for studying the gas-phase photolysis of ketones involves the following key steps:
Gas-Phase Photolysis Quantum Yield Measurement using Chemical Ionization Mass Spectrometry (CIMS)
This method allows for the sensitive and selective detection of radical intermediates, providing detailed insights into the primary photochemical events.
-
Reactant Preparation and Delivery: A flowing mixture of the ketone vapor in a bath gas (e.g., synthetic air or nitrogen) is prepared. The concentration of the ketone is precisely controlled and measured, often by UV absorption.[3]
-
Photolysis: The gas mixture is passed through a photolysis reactor, where it is irradiated with a light source of a specific wavelength (e.g., a 254 nm mercury lamp). The photon flux of the lamp must be accurately determined, often through chemical actinometry.[3]
-
Product Detection: The photoproducts, particularly the radical intermediates, are detected and quantified using a sensitive analytical technique such as Chemical Ionization Mass Spectrometry (CIMS). In the case of acyl radicals, they can be trapped by oxygen to form peroxyacyl radicals, which are then detected by the CIMS.[3]
-
Quantum Yield Calculation: The quantum yield for the formation of a specific product is calculated by relating the concentration of the product formed to the number of photons absorbed by the ketone. This often involves calibration with a reference compound with a known quantum yield.[3]
Photochemical Pathways and Experimental Workflow
The following diagrams illustrate the key photochemical pathways for butanone isomers and a typical experimental workflow for their study.
Figure 1. Primary photochemical pathways for 2-butanone and 3-methyl-2-butanone.
Figure 2. Experimental workflow for studying ketone photolysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ketone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ketone bodies, such as acetone, acetoacetate (B1235776) (AcAc), and β-hydroxybutyrate (β-HB), is critical in diverse research areas, from metabolic disease studies to the development of therapeutics targeting metabolic pathways. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of common analytical techniques for ketone quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays—supported by a summary of performance data and detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the specific ketone bodies of interest, the required sensitivity and selectivity, sample matrix, and available instrumentation. The following table summarizes key quantitative performance parameters for the major analytical techniques used for ketone analysis.
| Analytical Technique | Principle | Sample Preparation | Derivatization | Key Performance Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by mass-based detection. | Complex, often involving extraction and chemical derivatization. | Mandatory for non-volatile ketones to increase volatility. | LOD/LOQ: Low µM range. Linearity: Typically excellent (R² > 0.99). Accuracy/Precision: Good, but can be affected by derivatization efficiency. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their interaction with a liquid mobile phase and a stationary phase, followed by mass-based detection. | Generally simpler than GC-MS, often requiring only protein precipitation and dilution. | Often not mandatory but can be used to improve chromatographic separation and ionization efficiency. | LOD/LOQ: Can achieve sub-µM to low µM range. Linearity: Excellent (R² > 0.99). Accuracy/Precision: High, with less variability than GC-MS. |
| Enzymatic Assays | Utilizes specific enzymes (e.g., β-hydroxybutyrate dehydrogenase) that catalyze a reaction with the target ketone body, leading to a measurable change in absorbance or fluorescence. | Minimal, often requires only sample dilution. | Not required. | LOD/LOQ: Typically in the low to mid µM range. Linearity: Good within the specified assay range. Accuracy/Precision: Can be excellent but may be susceptible to interferences from the sample matrix. |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. A generalized workflow for this process is illustrated below.
Caption: Generalized workflow for cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of ketone bodies using GC-MS, LC-MS/MS, and an enzymatic assay. These protocols are based on established methods and should be optimized for specific laboratory conditions and sample matrices.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Serum Ketone Bodies
This protocol is adapted from methods described for the analysis of ketone bodies in biological fluids.[1]
-
Sample Preparation:
-
To 100 µL of serum, add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge at 13,000 rpm for 30 minutes.
-
Transfer the supernatant to a new tube and dissolve in 1.5 mL of water.
-
Adjust the pH to 14 using 30% w/v NaOH.
-
-
Oximation:
-
Add 0.5 mL of hydroxylamine (B1172632) hydrochloride (2.5 mg/mL in water) to the sample.
-
Incubate at 60°C for 60 minutes.
-
Acidify the solution with a small volume of 2.5 M H₂SO₄.
-
-
Extraction:
-
Add an internal standard (e.g., a mix of dimethylmalonic acid, pentadecanoic acid, and tropic acid).
-
Extract the metabolites with ethyl acetate.
-
Dehydrate the organic phase by adding 1 g of Na₂SO₄ and then evaporate the solvent at 40°C under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Column: HP-5MS (30 m × 0.250 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Temperature Program: Start at 70°C, ramp to 280°C at 10°C/min.
-
MS Detection: Scan range from 50 to 650 amu.
-
Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Ketone Bodies
This protocol is a rapid method for the determination of ketone bodies in biological samples.[2]
-
Sample Preparation:
-
For serum/plasma: Precipitate proteins by adding a 2:2:1 (v/v/v) mixture of acetonitrile:methanol (B129727):water (chilled to -20°C) containing internal standards ([U-¹³C₄]AcAc and [3,4,4,4-D₄]βOHB).
-
Vortex, sonicate, and centrifuge at 15,000 × g for 10 minutes at 4°C.
-
The supernatant is used for analysis.
-
For liver tissue: Homogenize ~20 mg of tissue in the same solvent mixture with internal standards. Follow the same vortexing, sonication, and centrifugation steps.
-
-
UPLC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system such as a Vanquish LC system.
-
Column: A Cortecs UPLC T3 column (100 × 2.1 mm, 1.6 µm) is suitable.
-
Mobile Phase A: 98% water/2% methanol with 0.0125% acetic acid.
-
Mobile Phase B: 60% water/40% methanol with 0.0125% acetic acid.
-
Gradient: A typical gradient would be 0–20% B over 3 minutes, followed by a rapid increase to 90% B, a hold, and then a return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 0.5 µL.
-
MS System: A high-resolution mass spectrometer such as a Thermo Q Exactive Plus MS with a heated electrospray ionization (ESI) source.
-
Detection: Use parallel reaction monitoring (PRM) for quantification of the target ketone bodies and their stable isotope-labeled internal standards.
-
Enzymatic Assay for Ketone Bodies (β-Hydroxybutyrate and Acetoacetate)
This protocol is based on commercially available kits that utilize 3-hydroxybutyrate (B1226725) dehydrogenase.[3][4]
-
Reagent Preparation:
-
Reconstitute the provided reagents (e.g., AcAc Reagent, BOHB Reagent) with the appropriate buffer as per the manufacturer's instructions.
-
Prepare a working reagent by mixing the appropriate buffer, reagent, and HBDH enzyme.
-
Prepare a blank reagent without the HBDH enzyme.
-
-
Standard Curve Preparation:
-
Prepare a series of standards using the provided AcAc and BOHB standards.
-
-
Assay Procedure (96-well plate format):
-
Add 5-10 µL of sample, standard, or water (for blank) to the wells of a 96-well plate.
-
For each sample, have a "Sample" well and a "Sample Blank" well.
-
Add the working reagent to the standard and sample wells.
-
Add the blank reagent to the sample blank wells.
-
Gently mix the plate and incubate at room temperature for a specified time (e.g., 5-10 minutes).
-
-
Measurement:
-
Read the absorbance at 340 nm. The change in NADH absorbance is directly related to the concentration of AcAc and BOHB.
-
-
Calculation:
-
Subtract the blank readings from the sample and standard readings.
-
Calculate the concentration of ketone bodies in the samples based on the standard curve.
-
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity and comparability in ketone quantification. GC-MS offers robust and cost-effective analysis, particularly for volatile ketones, but requires extensive sample preparation and derivatization.[5] LC-MS/MS provides high sensitivity and versatility for a broader range of ketones with simpler sample preparation, making it a preferred method for comprehensive profiling.[5][6] Enzymatic assays offer a convenient and high-throughput option, especially for specific ketone bodies like β-HB and AcAc, though they may be more susceptible to matrix interferences.[3][7] Researchers should carefully consider the specific requirements of their study, including the analytes of interest, required sensitivity, and sample throughput, when selecting and validating an analytical method for ketone quantification. Regulatory guidelines from bodies such as the FDA and EMA should be consulted to ensure that the validation process meets the required standards for bioanalytical methods.[8][9][10][11][12]
References
- 1. 2.4. Serum ketone body determination by gas chromatography–mass spectrometry (GC‐MS) [bio-protocol.org]
- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Ketone Body Assay Kit | ABIN1000317 [antibodies-online.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. ekfusa.com [ekfusa.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,3-Dimethyl-1-phenylbutan-2-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,3-Dimethyl-1-phenylbutan-2-one, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its hazardous properties. Based on available safety data, it is classified with the following hazards:
-
Flammability: It is a highly flammable liquid and vapor.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Health Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] In case of ingestion, it may be fatal if it enters the airways.[1]
-
Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[1]
Due to these hazards, this chemical and its containers must be disposed of as hazardous waste.[1] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and regulatory penalties.[4][5]
Quantitative Hazard Data
For quick reference, the table below summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapour.[1][2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[1] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all unused this compound, contaminated materials (e.g., absorbent pads, gloves, glassware), and empty containers as hazardous waste.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals can react dangerously.[4]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[4][7] The container should be in good condition with a secure screw-top cap.[1]
-
The container must be clearly labeled as "Hazardous Waste."[8]
4. Labeling:
-
As soon as the first drop of waste is added, label the container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Toxic")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
5. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and away from ignition sources.[7]
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks or spills.[4]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[8]
-
Do not attempt to dispose of the chemical waste yourself.[2] Hazardous waste must be handled and transported by licensed professionals in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[9][10][11]
7. Empty Container Disposal:
-
An "empty" container that held this compound must also be managed as hazardous waste unless properly decontaminated.[6]
-
For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container labels should be defaced before disposal in the regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. This compound | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 3,3-Dimethyl-1-phenylbutan-2-one
Essential Safety and Handling Guide for 3,3-Dimethyl-1-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 6721-67-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the recommended personal protective equipment for handling this substance.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Follow manufacturer's specifications for breakthrough time and compatibility. |
| Protective clothing (e.g., lab coat). | Standard laboratory coat. Consider a chemical-resistant apron for larger quantities. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or for spill cleanup. | For dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following workflow outlines the key steps from preparation to waste management.
Detailed Experimental Protocols
Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
Spill Response
-
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
-
Containment and Cleanup:
Disposal Plan
-
Chemical Waste:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
The material should be disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.
-
Do not reuse empty containers.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
